molecular formula C7H7ClN4O2 B585189 8-Chlorotheophylline-d6

8-Chlorotheophylline-d6

Katalognummer: B585189
Molekulargewicht: 220.64 g/mol
InChI-Schlüssel: RYIGNEOBDRVTHA-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chlorotheophylline-d6, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClN4O2 and its molecular weight is 220.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGNEOBDRVTHA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Chlorotheophylline-d6, a deuterated analog of the stimulant 8-Chlorotheophylline (B119741). This isotopically labeled compound serves as a valuable internal standard for pharmacokinetic and metabolic studies.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the deuterated precursor, Theophylline-d6, followed by chlorination at the 8-position.

Synthesis of Theophylline-d6

The synthesis of Theophylline-d6 can be achieved through the condensation of deuterated precursors. A plausible synthetic route involves the reaction of N,N'-dimethylurea-d6 with a suitable C3 synthon. Commercially available Theophylline-d6 (1,3-Dimethylxanthine-d6) can also be utilized as the starting material for the subsequent chlorination step.[1][2]

Chlorination of Theophylline-d6 to Yield this compound

The final step involves the chlorination of Theophylline-d6. A well-established method for the chlorination of theophylline (B1681296) at the 8-position is the use of N-chlorosuccinimide (NCS).[3][4][5] This method is preferred due to its milder reaction conditions and avoidance of highly toxic reagents like chlorine gas.[3][5]

Experimental Protocol:

  • Dissolution: Dissolve Theophylline-d6 in an aqueous solvent.

  • Reaction with NCS: Add N-chlorosuccinimide to the solution. The molar ratio of Theophylline-d6 to NCS should be optimized, typically starting with a 1:1 to 1:1.3 ratio.[4]

  • Temperature Control: Maintain the reaction temperature between 50-80°C.[3][4]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature to precipitate the crude this compound.

  • Purification: The crude product can be purified by recrystallization. This typically involves dissolving the crude solid in a dilute aqueous sodium hydroxide (B78521) solution, followed by acidification with a dilute acid (e.g., hydrochloric or sulfuric acid) to a pH of 3-3.5 to precipitate the purified product.[3][4]

  • Drying: Filter the purified solid and dry it under vacuum.

The expected yield for the non-deuterated analog using this method is reported to be between 88-90% with a purity of over 99% as determined by HPLC.[5]

Synthesis Workflow:

Synthesis_Workflow Theophylline_d6 Theophylline-d6 Reaction Chlorination Reaction (50-80°C, Aqueous Solvent) Theophylline_d6->Reaction NCS N-Chlorosuccinimide (NCS) NCS->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and separating it from any unreacted starting material or by-products.

Experimental Protocol:

  • Column: A reversed-phase C18 or C8 column is suitable for the separation.[][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M H3PO4-triethylamine, pH 2.8, or 0.1 M ammonium (B1175870) acetate, pH 3.4) and an organic solvent like acetonitrile (B52724) is commonly used.[][7] The gradient or isocratic conditions should be optimized to achieve good separation. A typical mobile phase composition is acetonitrile and buffer in a ratio of approximately 22:78 (v/v).[]

  • Detection: UV detection at a wavelength of around 229 nm or 280 nm is appropriate for this compound.[]

  • Internal Standard: For quantitative analysis, a non-deuterated 8-Chlorotheophylline standard can be used.

Data Presentation:

ParameterValue
Purity (by HPLC) >99% (expected)
Retention Time To be determined experimentally
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound and determining the degree of deuterium (B1214612) incorporation.

Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is a suitable method for this analysis.

  • Analysis Mode: Both positive and negative ion modes can be employed. The protonated molecule [M+H]+ and the deprotonated molecule [M-H]- would be expected.

  • Expected Molecular Ion: The theoretical exact mass of this compound (C7HD6ClN4O2) is approximately 220.06 g/mol .[8] The mass spectrum should show a prominent peak corresponding to this mass.

  • Isotopic Distribution: The isotopic pattern of the molecular ion peak will confirm the presence of six deuterium atoms.

Data Presentation:

ParameterExpected Value
Molecular Formula C7HD6ClN4O2
Molecular Weight 220.65 g/mol [8]
[M+H]+ (m/z) ~221.07
[M-H]- (m/z) ~219.05
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the positions of the deuterium labels.

Experimental Protocol:

  • ¹H NMR: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the two methyl groups present in the non-deuterated 8-Chlorotheophylline, which typically appear around 3.3 and 3.5 ppm. The remaining proton signals, if any, would be observed.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling. Theoretical and experimental chemical shifts for the non-deuterated analog have been reported and can be used as a reference.[9]

  • ²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals and confirm their presence and chemical environment.

Data Presentation:

NucleusExpected Chemical Shift (δ, ppm)
¹H Absence of methyl proton signals
¹³C Signals corresponding to the purine (B94841) ring and deuterated methyl groups
²H Signals corresponding to the deuterated methyl groups

Characterization Workflow:

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Final_Product This compound HPLC HPLC (Purity) Final_Product->HPLC MS Mass Spectrometry (Molecular Weight & Isotopic Enrichment) Final_Product->MS NMR NMR Spectroscopy (Structure & Deuterium Location) Final_Product->NMR

Caption: Analytical workflow for this compound.

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
CAS Number 1346598-95-5[8]
Molecular Formula C7HD6ClN4O2[8]
Molecular Weight 220.65 g/mol [8]
Purity (by HPLC) >99% (Target)
Isotopic Enrichment >98% (Target)

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. The successful synthesis and thorough characterization of this deuterated analog will enable its confident use in demanding research applications.

References

Physicochemical Properties of 8-Chlorotheophylline-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Chlorotheophylline-d6, a deuterated analog of 8-Chlorotheophylline (B119741). This information is critical for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies and as a tool in metabolic research.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for the deuterated species, computed values and data for the non-deuterated parent compound, 8-Chlorotheophylline, are also provided for reference.

PropertyThis compound8-ChlorotheophyllineData Type
Chemical Name 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione[1]8-chloro-1,3-dimethyl-7H-purine-2,6-dione[2]-
CAS Number 1346598-95-5[3][4]85-18-7[5]-
Molecular Formula C₇HD₆ClN₄O₂[3][4]C₇H₇ClN₄O₂[2][5]-
Molecular Weight 220.65 g/mol [3][4]214.61 g/mol [2][5]-
Monoisotopic Mass 220.0634136 Da[1]214.0257532 Da[6]Computed
Melting Point Not available288 - 292 °C[7]Experimental
Boiling Point Not availableNot available-
XLogP3 0.9[1]0.9[6]Computed
Solubility Not availableNot available-
pKa Not availableNot available-

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus (e.g., capillary tube method).

Methodology:

  • A small, dry sample of this compound is packed into a capillary tube.

  • The tube is placed in the heating block of the melting point apparatus.

  • The temperature is gradually increased at a controlled rate.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Solubility Determination

The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) can be determined using the shake-flask method.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-spectrophotometry.

Methodology (Potentiometric Titration):

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standard solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • The pKa value is determined from the half-equivalence point of the resulting titration curve.

Biological Context and Signaling Pathways

8-Chlorotheophylline is a xanthine (B1682287) derivative, similar to caffeine (B1668208) and theophylline. Its primary mechanisms of action are as a central nervous system stimulant and an adenosine (B11128) receptor antagonist.[2][6] The stimulant properties of 8-chlorotheophylline are utilized to counteract the sedative effects of antihistamines like diphenhydramine (B27) in combination products such as dimenhydrinate.[2][6]

Theophylline, the parent compound, exerts its effects through several mechanisms, including:

  • Inhibition of phosphodiesterases (PDEs): This leads to an increase in intracellular cyclic AMP (cAMP), resulting in bronchodilation.[8][9][10]

  • Antagonism of adenosine receptors: This action contributes to its stimulant and bronchodilator effects.[8][9]

  • Activation of histone deacetylases (HDACs): This is thought to contribute to its anti-inflammatory effects.[11]

The following diagrams illustrate the primary signaling pathway and a general workflow for physicochemical analysis.

Adenosine_Receptor_Antagonism Adenosine Receptor Antagonism Pathway Adenosine Adenosine AdenosineReceptor Adenosine Receptor Adenosine->AdenosineReceptor Binds AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Bronchoconstriction) PKA->CellularResponse Leads to Chlorotheophylline This compound Chlorotheophylline->AdenosineReceptor Blocks Physicochemical_Analysis_Workflow General Workflow for Physicochemical Analysis cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_property Property Determination Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²H) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Assessment (HPLC, GC) Purification->Purity MeltingPoint Melting Point Purity->MeltingPoint Solubility Solubility Purity->Solubility pKa pKa Purity->pKa Data Data Analysis & Reporting MeltingPoint->Data Solubility->Data pKa->Data

References

An In-depth Technical Guide to 8-Chlorotheophylline-d6 (CAS: 1346598-95-5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chlorotheophylline-d6 (8-CTP-d6) is the stable isotope-labeled (SIL) analogue of 8-Chlorotheophylline (8-CTP).[] With six deuterium (B1214612) atoms incorporated into its two N-methyl groups, 8-CTP-d6 serves as an ideal internal standard for quantitative bioanalytical assays. Its physicochemical properties are nearly identical to the parent compound, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for clear differentiation by mass spectrometry.

The unlabeled parent compound, 8-CTP, is a xanthine (B1682287) derivative with central nervous system (CNS) stimulant properties similar to caffeine.[2][3] Its primary therapeutic application is as a component of the antiemetic drug dimenhydrinate, where it is combined with diphenhydramine.[3][4][5] The stimulant action of 8-CTP counteracts the drowsiness induced by diphenhydramine, a first-generation antihistamine.[2][3] The mechanism of action involves the blockade of adenosine (B11128) receptors, which leads to increased neuronal firing and CNS excitation.[2][3] Given this therapeutic role, robust analytical methods are essential for pharmacokinetic, metabolic, and quality control studies, where 8-CTP-d6 is an invaluable tool.

This guide provides a comprehensive overview of 8-CTP-d6, including its properties, a proposed synthesis workflow, its application as an internal standard, and a detailed protocol for its use in a quantitative LC-MS/MS assay.

Physicochemical Properties and Data

The fundamental properties of this compound are summarized below. This data is critical for method development, storage, and handling.

PropertyValueReference
CAS Number 1346598-95-5[][4][6]
Molecular Formula C₇HD₆ClN₄O₂[][4][6]
Molecular Weight 220.65 g/mol [][4][6]
IUPAC Name 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione[][7]
Synonyms 8-chloro-3,9-dihydro-1,3-(dimethyl-d6)-1H-Purine-2,6-dione; 1,3-(Dimethyl-d6)-8-chloroxanthine[]
Appearance Off-white Solid[]
Purity ≥98%[]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[]
Storage Store at 2-8°C[]

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of two trideuteriomethyl (-CD₃) groups onto a xanthine precursor. While specific manufacturing protocols are proprietary, a logical and common approach is the N-alkylation of 8-chloroxanthine (B83001) using a deuterated methylating agent.

G reactant reactant reagent reagent product product process process sub 8-Chloroxanthine product_node This compound sub->product_node N1, N3-Dimethylation reagent1 CD₃I or (CD₃)₂SO₄ (Deuterated Methylating Agent) reagent1->sub reagent2 Base (e.g., K₂CO₃) reagent2->sub

Figure 1: Proposed synthetic pathway for this compound.

Application in Quantitative Analysis

The primary application of 8-CTP-d6 is as an internal standard (IS) in quantitative mass spectrometry-based assays. The use of a stable isotope-labeled IS is the gold standard in bioanalysis for its ability to accurately correct for variations in sample preparation, matrix effects, and instrument response.[8]

Key Advantages:

  • Co-elution: 8-CTP-d6 co-elutes with the unlabeled analyte (8-CTP), ensuring that both experience the same matrix effects during ionization.

  • Correction for Sample Loss: It accurately tracks the analyte through multi-step extraction procedures (e.g., protein precipitation, liquid-liquid extraction), correcting for any physical loss.

  • Improved Precision and Accuracy: By normalizing the analyte response to the IS response, the method's precision and accuracy are significantly enhanced.

The typical workflow for using 8-CTP-d6 in a bioanalytical setting involves spiking the IS into all samples, including calibration standards, quality controls, and unknown study samples, prior to any extraction steps.

G sample sample is is step step analysis analysis result result A Biological Matrix (Plasma, Urine, etc.) B Spike with 8-CTP-d6 (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Data Processing (Analyte/IS Peak Area Ratio) D->E F Quantification via Calibration Curve E->F G start start step step action action end end A 50 µL Plasma Sample B Add 10 µL IS (8-CTP-d6) A->B C Add 200 µL Cold Acetonitrile B->C D Vortex (1 min) C->D E Centrifuge (10 min) D->E F Transfer 150 µL Supernatant E->F G Inject into LC-MS/MS F->G G receptor receptor ligand ligand antagonist antagonist effect effect outcome outcome adenosine Adenosine receptor_node Adenosine Receptor (A₁ / A₂ₐ) adenosine->receptor_node Binds ctp 8-Chlorotheophylline ctp->receptor_node Blocks inhibition ↓ cAMP ↑ K⁺ efflux ↓ Ca²⁺ influx receptor_node->inhibition Activates stimulation CNS Stimulation (Wakefulness) receptor_node->stimulation Disinhibition leads to sedation Neuronal Inhibition (Sedation, Drowsiness) inhibition->sedation Leads to

References

An In-depth Technical Guide to the Isotopic Purity of 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 8-Chlorotheophylline-d6, a deuterated analog of the xanthine (B1682287) derivative 8-Chlorotheophylline. This document is intended to be a core resource for researchers utilizing this compound as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), and in metabolic studies.

This compound is a synthetically derived molecule where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, making it an ideal internal standard for bioanalytical methods. The accuracy and reliability of quantitative data obtained using this internal standard are directly dependent on its isotopic purity.

Data Presentation: Isotopic Purity and Chemical Properties

The isotopic purity of a deuterated compound refers to the percentage of the material that consists of the desired deuterated species. It is crucial to differentiate this from chemical purity, which is the percentage of the desired chemical entity, regardless of its isotopic composition. For use as an internal standard, both high chemical and isotopic purity are essential.

While a specific Certificate of Analysis for a commercial batch of this compound is not publicly available, this guide presents a typical, illustrative isotopic distribution for a high-quality standard.

Table 1: General Properties of this compound

PropertyValue
Chemical Name 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione
Synonyms 8-Chloro-1,3-(dimethyl-d6)xanthine
CAS Number 1346598-95-5
Molecular Formula C₇HD₆ClN₄O₂
Molecular Weight 220.65 g/mol
Appearance Off-white solid

Table 2: Illustrative Isotopic Purity of this compound

Isotopic SpeciesDescriptionRepresentative Abundance (%)
d6Fully deuterated98.5
d5Loss of one deuterium1.2
d4Loss of two deuteriums0.2
d3Loss of three deuteriums<0.1
d2Loss of four deuteriums<0.1
d1Loss of five deuteriums<0.1
d0Non-deuterated<0.1
Total Isotopic Purity (d6) ≥98%

Note: This data is representative of a high-purity standard and may vary between batches and suppliers. It is imperative to consult the Certificate of Analysis provided with the specific lot being used.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the methylation of a suitable xanthine precursor with a deuterated methylating agent. A plausible synthetic route starts from theophylline, which is first chlorinated at the 8-position and then N-methylated using a deuterated methyl source. More concisely, starting from 8-chloroxanthine, a double methylation can be performed. A particularly relevant method is the synthesis of deuterated caffeine (B1668208) (caffeine-d9) from xanthine using deuterated methyl iodide (CD₃I). This approach can be adapted for this compound, likely starting from 8-chloroxanthine.

cluster_synthesis Plausible Synthesis of this compound Theophylline Theophylline 8-Chlorotheophylline_H 8-Chlorotheophylline (non-deuterated) Theophylline->8-Chlorotheophylline_H Chlorination Chlorinating_Agent N-Chlorosuccinimide Chlorinating_Agent->8-Chlorotheophylline_H 8-Chlorotheophylline_d6 This compound 8-Chlorotheophylline_H->8-Chlorotheophylline_d6 Deuteromethylation Deuterated_Methyl_Iodide CD3I Deuterated_Methyl_Iodide->8-Chlorotheophylline_d6 Base Base (e.g., K2CO3) Base->8-Chlorotheophylline_d6

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity is primarily accomplished using high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound. By accurately measuring the mass-to-charge ratio (m/z) of the ions, it can resolve the signals from the different deuterated species (d6, d5, etc.).

Protocol for Isotopic Purity Analysis by LC-HRMS:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the elution of the analyte as a sharp peak.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: High-resolution mass analyzer such as Orbitrap or Time-of-Flight (TOF).

    • Scan Mode: Full scan mode over a relevant m/z range (e.g., m/z 200-250).

    • Resolution: Set to a high value (e.g., >60,000) to resolve isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the d0 to d6 species.

    • Integrate the peak areas for each isotopic species from the mass spectrum of the chromatographic peak.

    • Calculate the relative abundance of each species to determine the isotopic distribution.

cluster_workflow LC-HRMS Workflow for Isotopic Purity Analysis Sample_Prep Sample Preparation (1-10 µg/mL solution) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization HRMS_Detection HRMS Detection (Full Scan, >60k Res) ESI_Ionization->HRMS_Detection Data_Analysis Data Analysis (Peak Integration) HRMS_Detection->Data_Analysis Isotopic_Distribution Isotopic Distribution (%d6, %d5, etc.) Data_Analysis->Isotopic_Distribution

Caption: Workflow for isotopic purity determination by LC-HRMS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR can be used to determine isotopic purity by comparing the integrals of residual proton signals to an internal standard of known concentration and purity. For this compound, the absence or significant reduction of signals from the methyl protons would indicate high isotopic enrichment.

Protocol for Isotopic Purity Analysis by ¹H-qNMR:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 5-10 mg) and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei.

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Integrate the residual proton signals corresponding to the methyl groups of 8-Chlorotheophylline.

    • Integrate a signal from the internal standard.

    • Calculate the amount of non-deuterated or partially deuterated species relative to the internal standard to determine the isotopic purity.

Signaling Pathways and Applications

8-Chlorotheophylline, the non-deuterated analog, is a xanthine derivative with physiological effects similar to caffeine. It primarily acts as a central nervous system stimulant by blocking adenosine (B11128) receptors. When used as a salt with diphenhydramine (B27) (dimenhydrinate), it helps to counteract the sedative effects of the antihistamine. The use of this compound as an internal standard is crucial for accurately quantifying dimenhydrinate (B1670652) and its metabolites in pharmacokinetic and pharmacodynamic studies.

cluster_pathway Role in Bioanalytical Studies Biological_Sample Biological Sample (e.g., Plasma, Urine) Internal_Standard Add this compound (Internal Standard) Biological_Sample->Internal_Standard Sample_Extraction Sample Extraction Internal_Standard->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Quantification Quantification of Analyte LC_MS_Analysis->Quantification

Caption: Use of this compound in bioanalytical workflows.

Conclusion

The isotopic purity of this compound is a critical parameter for its effective use as an internal standard in quantitative bioanalysis. This guide has provided an overview of its properties, a plausible synthetic route, and detailed protocols for the determination of its isotopic purity using HRMS and qNMR. Researchers and drug development professionals must ensure the use of well-characterized, high-purity this compound to guarantee the accuracy and reliability of their experimental data. Always refer to the supplier's Certificate of Analysis for lot-specific purity information.

References

Stability of 8-Chlorotheophylline-d6 Under Storage Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of 8-Chlorotheophylline-d6 under various storage conditions. The information presented herein is crucial for researchers, scientists, and drug development professionals to ensure the integrity and purity of this isotopically labeled compound throughout its lifecycle. This guide summarizes recommended storage conditions, details experimental protocols for stability assessment, and outlines potential degradation pathways.

Core Principles of Stability and Storage

The stability of deuterated compounds like this compound is paramount for their effective use in research and pharmaceutical development. The primary factors influencing stability are temperature, humidity, and light. Improper storage can lead to chemical degradation and isotopic exchange, compromising the quality of the compound.

Recommended Storage Conditions

To maintain the chemical and isotopic purity of this compound, the following storage conditions are recommended. These are based on general best practices for deuterated compounds and available data for 8-Chlorotheophylline and its derivatives.

ParameterConditionRationale
Temperature Long-term: -20°C Short-term: 2-8°CReduced temperatures minimize the rate of chemical degradation.
Humidity Store in a desiccated environment.This compound is potentially hygroscopic; minimizing moisture prevents hydrolysis and H-D exchange.
Light Protect from light; store in amber vials or in the dark.Exposure to light can induce photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and degradation from atmospheric components.
Container Tightly sealed, preferably in single-use ampoules or vials with PTFE-lined caps.Minimizes exposure to atmospheric moisture and contaminants.

Forced Degradation and Stability Indicating Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The data from these studies are critical for the development of stability-indicating analytical methods.

Typical Forced Degradation Conditions

The following table outlines typical stress conditions used in forced degradation studies for compounds like 8-Chlorotheophylline, based on ICH guidelines.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the amide bonds in the purine (B94841) ring structure.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursBase-catalyzed hydrolysis of the purine ring.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the purine ring system.
Thermal Degradation Dry heat at 105°C for 48 hoursThermally induced decomposition.
Photostability Exposure to UV and visible light (ICH Q1B)Photolytic cleavage or rearrangement of the molecule.

Experimental Protocols

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

This protocol is based on published methods for the analysis of 8-Chlorotheophylline and its related compounds.

1. Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium (B1175870) acetate (B1210297).

  • Water (HPLC grade).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium acetate (e.g., in a ratio of 55:5:40, v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL).

  • Sample Solution (from stability study): Dilute the sample from the stability chamber with the mobile phase to a final concentration within the linear range of the method.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response of the intact this compound.

  • Inject the stressed samples.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Peak purity analysis of the this compound peak should be performed to ensure it is free from co-eluting impurities.

Potential Degradation Pathway

Based on studies of 8-Chlorotheophylline, potential degradation products include compounds formed through hydrolysis and other transformations of the purine ring. The deuterated methyl groups are generally stable but the rest of the molecule is susceptible to degradation.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Theophylline-d6 Theophylline-d6 Hydrolysis->Theophylline-d6 Other Degradation Products Other Degradation Products Oxidation->Other Degradation Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

G cluster_0 Study Initiation cluster_1 Sample Preparation & Storage cluster_2 Analysis cluster_3 Data Evaluation Reference_Standard Procure this compound Reference Standard Method_Development Develop & Validate Stability-Indicating Method Reference_Standard->Method_Development Sample_Prep Prepare Samples in Appropriate Containers Method_Development->Sample_Prep Storage Place Samples in Stability Chambers (ICH Conditions) Sample_Prep->Storage Time_Points Pull Samples at Defined Time Points Storage->Time_Points Analysis Analyze using Validated HPLC Method Time_Points->Analysis Data_Analysis Quantify Degradation Products & Assess Mass Balance Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: General workflow for a stability study.

Conclusion

Ensuring the stability of this compound is critical for its reliable use in scientific research and drug development. Adherence to recommended storage conditions, including low temperature, protection from light and moisture, and storage under an inert atmosphere, is essential. The implementation of robust, validated stability-indicating analytical methods, such as the HPLC protocol detailed in this guide, allows for the accurate monitoring of the compound's purity and the detection of any potential degradation products. While specific quantitative stability data for the deuterated form is not widely available, the information on the non-deuterated analogue provides a strong foundation for stability assessment. Researchers should perform their own stability studies under their specific formulation and storage conditions to ensure the integrity of this compound for its intended application.

Technical Guide: 8-Chlorotheophylline-d6 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and experimental protocols typically found in a Certificate of Analysis (CoA) for 8-Chlorotheophylline-d6. This deuterated analog of 8-Chlorotheophylline (B119741) is a critical internal standard for quantitative bioanalytical studies, demanding rigorous quality control to ensure accuracy and reproducibility in research and drug development.

Compound Information

This compound is the deuterated form of 8-Chlorotheophylline, a xanthine (B1682287) derivative often used in combination with antihistamines to counteract drowsiness.[1][2][3] The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of 8-Chlorotheophylline in complex biological matrices.

Identifier Value
Compound Name This compound
IUPAC Name 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione[4]
CAS Number 1346598-95-5[5][6]
Molecular Formula C₇HD₆ClN₄O₂[5]
Molecular Weight 220.65 g/mol [4][5]
Structure
alt text

Analytical Data Summary

The following tables summarize the quantitative data expected from a typical batch analysis of this compound, ensuring its identity, purity, and stability.

Table 1: Identity and Purity
Test Method Specification Result
Appearance Visual InspectionWhite to off-white solidConforms
Identity (¹H-NMR) Nuclear Magnetic ResonanceSpectrum conforms to structureConforms
Identity (MS) Mass Spectrometry[M+H]⁺ = 221.07Conforms
Purity (HPLC) High-Performance Liquid Chromatography≥ 98.0%99.5%
Deuterium Incorporation Mass Spectrometry≥ 99%99.6%
Residual Solvents Gas Chromatography (GC)Meets USP <467> limitsConforms
Table 2: Physicochemical Properties
Property Method Result
Melting Point Capillary Method290 °C (decomposes)
Solubility Visual InspectionSoluble in DMSO

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical quality control procedures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.01 M potassium phosphate (B84403) monobasic) in a 25:75 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The observed mass should correspond to the calculated mass of the protonated molecule ([M+H]⁺).

  • Procedure for Deuterium Incorporation: The isotopic distribution of the molecular ion peak is analyzed. The percentage of the d6-labeled species is determined by comparing the intensity of the peak corresponding to the fully deuterated molecule with the sum of intensities of all isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure: A sample of this compound is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The absence of signals corresponding to the methyl protons confirms the high level of deuterium incorporation. The remaining peaks in the spectrum should be consistent with the aromatic and N-H protons of the 8-Chlorotheophylline structure.

Visualization of Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a new batch of this compound reference standard.

QC_Workflow cluster_0 Synthesis and Purification cluster_1 Analytical Testing cluster_2 Certification and Release raw_material Raw Material synthesis Chemical Synthesis raw_material->synthesis purification Purification synthesis->purification sampling Batch Sampling purification->sampling hplc Purity (HPLC) sampling->hplc ms Identity & Isotopic Purity (MS) sampling->ms nmr Structure (NMR) sampling->nmr residual_solvents Residual Solvents (GC) sampling->residual_solvents data_review Data Review hplc->data_review ms->data_review nmr->data_review residual_solvents->data_review coa_generation CoA Generation data_review->coa_generation release Batch Release coa_generation->release

Caption: Quality control workflow for this compound.

Mechanism of Action of 8-Chlorotheophylline

8-Chlorotheophylline is a central nervous system stimulant, similar to caffeine.[1][2] Its primary mechanism of action is the blockade of adenosine (B11128) receptors.[1][3] Adenosine is a neuromodulator that typically has an inhibitory effect on neuronal firing. By blocking these receptors, 8-Chlorotheophylline leads to an excitatory effect, which can counteract drowsiness.[1][3] This property is utilized in combination drug products like dimenhydrinate, where 8-chlorotheophylline is combined with an antihistamine such as diphenhydramine (B27) to mitigate the sedative side effects of the antihistamine.[1][2]

References

Navigating the Landscape of Deuterated 8-Chlorotheophylline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 8-Chlorotheophylline-d6, a deuterated analog of the xanthine (B1682287) derivative 8-Chlorotheophylline, for researchers, scientists, and drug development professionals. This document outlines commercial suppliers, key quantitative data, a representative experimental protocol for its use as an internal standard in bioanalytical methods, and a depiction of its relevant signaling pathway.

Commercial Availability and Specifications

This compound is available from a range of specialized chemical suppliers. The isotopic purity of these compounds is a critical parameter for their application in sensitive analytical techniques. Below is a summary of typical product specifications available in the market.

SupplierCatalog NumberPurityIsotopic EnrichmentFormat
Simson PharmaT160013High Quality (CoA Provided)Not SpecifiedPowder
MedchemExpressHY-W014203S≥98%High (Implied by application)Solid
BOC SciencesNot Specified≥98%Not SpecifiedOff-white Solid
Alentris ResearchALN-T045D02Not SpecifiedNot SpecifiedPowder
PharmaffiliatesPA STI 020900Not SpecifiedNot SpecifiedPowder
TargetMolTMIH-0064Not SpecifiedNot SpecifiedPowder

Note: A Certificate of Analysis (CoA) is typically available upon request from the supplier and will provide lot-specific data on purity, isotopic enrichment, and other quality control parameters.

Core Application: Bioanalytical Quantification

This compound is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of 8-Chlorotheophylline or structurally related compounds in biological matrices. Its key advantage is its near-identical chemical and physical properties to the unlabeled analyte, while its mass difference allows for distinct detection.

Representative Experimental Protocol: Quantification of 8-Chlorotheophylline in Human Plasma using LC-MS/MS

This protocol is a representative example and may require optimization for specific applications and instrumentation.

1. Materials and Reagents:

  • 8-Chlorotheophylline (analyte)

  • This compound (Internal Standard)

  • Human plasma (with appropriate anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (example):

    • 8-Chlorotheophylline: Precursor ion > Product ion (to be determined by infusion)

    • This compound: Precursor ion+6 > Product ion (to be determined by infusion)

4. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in spiked plasma standards.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc UHPLC Separation reconstitute->lc ms Mass Spectrometry Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Figure 1: A typical workflow for the bioanalysis of 8-Chlorotheophylline using its deuterated internal standard.

Mechanism of Action: Adenosine (B11128) Receptor Blockade

8-Chlorotheophylline, like other xanthine derivatives such as caffeine (B1668208) and theophylline, exerts its primary pharmacological effects through the antagonism of adenosine receptors. Adenosine is an endogenous nucleoside that plays a crucial role in regulating neuronal activity and has a generally inhibitory effect in the central nervous system.

By blocking adenosine receptors (primarily A1 and A2A subtypes), 8-Chlorotheophylline prevents adenosine from binding and initiating its downstream signaling cascade. This leads to an increase in neuronal firing and the release of various neurotransmitters, resulting in the stimulant effects commonly associated with xanthines.

Signaling Pathway Diagram

G cluster_membrane Cellular Membrane ar Adenosine Receptor ac Adenylate Cyclase ar->ac Inhibits camp cAMP ac->camp Converts adenosine Adenosine adenosine->ar Binds to chlorotheophylline 8-Chlorotheophylline chlorotheophylline->ar Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Inhibition of Neuronal Activity pka->response Leads to

Figure 2: The signaling pathway of adenosine and its blockade by 8-Chlorotheophylline.

This technical guide provides a foundational understanding of this compound for its effective application in a research setting. For specific applications, further optimization of the provided protocols and consultation of detailed supplier information is recommended.

Methodological & Application

Application Note: High-Throughput Bioanalysis of a Model Analyte in Human Plasma using 8-Chlorotheophylline-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a model analyte in human plasma. The method utilizes 8-Chlorotheophylline-d6, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, correcting for variability during sample preparation and analysis. The protocol described herein is suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic and drug metabolism studies.

Introduction

In drug development, the accurate quantification of drug candidates and their metabolites in biological matrices is crucial for evaluating their pharmacokinetic profiles.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[3] A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest, ensuring that it behaves similarly throughout the analytical process, from extraction to detection. This co-eluting property allows for reliable correction of potential ionization suppression or enhancement caused by the complex biological matrix.

This application note provides a comprehensive protocol for a bioanalytical method using this compound as an internal standard, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • Analytes: Model Analyte, this compound (Internal Standard)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (AR grade)

  • Reagents: Deionized water, Human Plasma (sourced from an accredited supplier)

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the model analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
System UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 10°C

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be determined based on analyte structure
MRM Transition (IS) To be determined (e.g., for a close analog like Theophylline-d6: m/z 187.17 → 127.06)[4]
Collision Energy Optimized for each analyte and internal standard
Source Temp. 150°C
Desolvation Temp. 400°C

Data Presentation

The following tables summarize the expected performance characteristics of a validated bioanalytical method using this compound as an internal standard. The data is representative and based on typical validation results for similar LC-MS/MS assays.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Model Analyte1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1585 - 115< 1585 - 115
Medium100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Model Analyte> 8590 - 110
This compound> 8590 - 110

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) Add_IS Add this compound Internal Standard (10 µL) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 PPT Add Acetonitrile (200 µL) (Protein Precipitation) Vortex1->PPT Vortex2 Vortex Vigorously PPT->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Vial Autosampler Vial Supernatant->Vial LC_System UPLC System Vial->LC_System Inject (5 µL) MS_System Tandem Mass Spectrometer LC_System->MS_System Elution & Ionization Data_Acquisition Data Acquisition (MRM) MS_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Calibration Curve Regression Ratio->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS bioanalysis.

Signaling_Pathway Analyte_IS Analyte and this compound (IS) Co-elute from LC Column Ion_Source Electrospray Ionization (ESI) Analyte_IS->Ion_Source Quad1 Quadrupole 1 (Q1) Precursor Ion Selection Ion_Source->Quad1 [M+H]+ Quad2 Quadrupole 2 (Q2) Collision Cell (CID) Quad1->Quad2 Precursor Ions Quad3 Quadrupole 3 (Q3) Product Ion Selection Quad2->Quad3 Product Ions Detector Detector Quad3->Detector Signal Signal Processing (Data Acquisition) Detector->Signal

Caption: Triple quadrupole mass spectrometer signal pathway.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of a model analyte in human plasma. The simple protein precipitation sample preparation protocol and rapid chromatographic runtime make this method well-suited for routine bioanalysis in a drug development setting. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of the analytical results.

References

Application Note: The Use of 8-Chlorotheophylline-d6 for the Pharmacokinetic Study of Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline (B1681296) is a methylxanthine drug utilized for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Due to its narrow therapeutic index, monitoring theophylline's pharmacokinetic profile is crucial to ensure efficacy while avoiding toxicity. Accurate and precise quantification of theophylline in biological matrices is therefore essential. This application note details a robust and reliable bioanalytical method using 8-Chlorotheophylline-d6 as a stable isotope-labeled internal standard (SIL-IS) for the pharmacokinetic analysis of theophylline in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for potential variability and matrix effects.[1][2][3][4]

Principle

This method employs protein precipitation for sample preparation, followed by chromatographic separation and quantification using LC-MS/MS. This compound is added to all samples, including calibration standards, quality control samples, and study samples, at a constant concentration. Theophylline and this compound are ionized and detected by the mass spectrometer. The ratio of the peak area of theophylline to that of this compound is used for quantification, which ensures high accuracy and precision by normalizing for variations during the analytical process.[1][5]

Experimental Protocols

Materials and Reagents
  • Theophylline (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (with K2EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • Theophylline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of theophylline reference standard in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Theophylline Working Solutions: Prepare serial dilutions of the theophylline stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS system would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Start with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to 5% B and equilibrate.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTheophylline: m/z 181.1 → 124.1 This compound: m/z 221.1 → 146.1 (Example)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas TemperaturesOptimized for the specific instrument

Note: The exact MRM transitions for this compound should be determined by direct infusion of the standard, as the fragmentation pattern will depend on the position and number of deuterium (B1214612) atoms.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of theophylline and IS in blank plasma.
Linearity Correlation coefficient (r²) ≥ 0.99 over the calibration range (e.g., 5-5000 ng/mL).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).
Recovery Consistent and reproducible extraction recovery for both theophylline and IS.
Matrix Effect No significant ion suppression or enhancement observed.
Stability Stable under various storage and processing conditions (freeze-thaw, short-term, long-term).

Data Presentation

Table 1: Bioanalytical Method Validation Summary

This table presents typical validation results for the LC-MS/MS method for theophylline quantification using this compound as an internal standard.

ParameterConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 58.5-4.211.2-2.8
Low QC 156.12.57.83.1
Mid QC 2504.31.85.50.9
High QC 40003.8-1.14.9-0.5

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Table 2: Theophylline Pharmacokinetic Parameters in Healthy Adults

This table summarizes key pharmacokinetic parameters of theophylline obtained from a hypothetical study in healthy adult volunteers following a single oral dose, with concentrations determined using the validated LC-MS/MS method with this compound as the internal standard.[6][7][8][9][10]

ParameterSymbolMean Value (± SD)Unit
Peak Plasma ConcentrationCmax8.5 (± 1.7)µg/mL
Time to Peak Plasma ConcentrationTmax2.0 (± 0.8)h
Area Under the Curve (0 to infinity)AUC₀-∞75.6 (± 15.2)µg·h/mL
Elimination Half-life8.1 (± 1.5)h
Apparent Volume of DistributionVd/F35 (± 7)L
Apparent Total ClearanceCL/F3.0 (± 0.6)L/h

SD: Standard Deviation.

Visualizations

Pharmacokinetic_Study_Workflow cluster_pre_analytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-analytical Phase Dosing Oral Administration of Theophylline Sampling Blood Sample Collection (Time-course) Dosing->Sampling Plasma_Sep Plasma Separation (Centrifugation) Sampling->Plasma_Sep Spiking Spike with This compound (IS) Plasma_Sep->Spiking Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Area Ratio) LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: Workflow of a pharmacokinetic study of theophylline.

Analyte_IS_Relationship cluster_process Bioanalytical Process Theophylline Theophylline (Analyte) Sample_Prep Sample Preparation Theophylline->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization Quantification Quantification (Peak Area Ratio) MS_Ionization->Quantification

Caption: Analyte and internal standard relationship in LC-MS/MS.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly selective, sensitive, and robust approach for the quantification of theophylline in human plasma. This methodology is well-suited for pharmacokinetic studies, enabling researchers and drug development professionals to obtain reliable data for assessing the absorption, distribution, metabolism, and excretion of theophylline. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the integrity of the pharmacokinetic data.

References

Application Notes and Protocols for Therapeutic Drug Monitoring Using 8-Chlorotheophylline-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry and pharmacology aimed at optimizing drug therapy for individual patients. It involves measuring drug concentrations in biological fluids, typically plasma or serum, to ensure that levels are within a target range that is both effective and non-toxic. For many drugs with a narrow therapeutic index, TDM is essential for safe and effective treatment.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM.[1][2] This is due to its high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of multiple analytes in a single run.[1] A key component of robust LC-MS/MS assays is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards are ideal as they co-elute with the analyte and have nearly identical physicochemical properties, but are differentiated by their mass.

This document provides detailed application notes and protocols for the therapeutic drug monitoring of Theophylline (B1681296) , a bronchodilator used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), using 8-Chlorotheophylline-d6 as an internal standard.[3] Theophylline has a narrow therapeutic window, making TDM crucial to avoid toxicity.[3] this compound is a deuterated analog of 8-chlorotheophylline (B119741) and a close structural analog to theophylline, making it an excellent choice for an internal standard in LC-MS/MS assays for theophylline.

Signaling Pathway of Theophylline

Theophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This results in smooth muscle relaxation, particularly in the bronchi, and suppression of inflammatory responses. Additionally, theophylline is a non-selective adenosine receptor antagonist.

Theophylline_Signaling_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibition AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Antagonism AMP 5'-AMP PDE->AMP Hydrolysis ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP Bronchodilation Bronchodilation & Inflammation Suppression PKA->Bronchodilation PKG->Bronchodilation Adenosine Adenosine Adenosine->AdenosineReceptor

Figure 1: Simplified signaling pathway of Theophylline.

Experimental Protocols

Materials and Reagents
  • Theophylline certified reference standard

  • This compound certified reference standard

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Microcentrifuge tubes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve theophylline and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the theophylline stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for sample clean-up in TDM.

  • Pipette 100 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (1 µg/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject into the LC-MS/MS system.

Sample_Preparation_Workflow Start Start: Plasma Sample/Calibrator/QC (100 µL) Add_IS Add Internal Standard (this compound, 20 µL) Start->Add_IS Add_ACN Add Acetonitrile (300 µL) for Protein Precipitation Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Experimental workflow for plasma sample preparation.
LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 1

Table 1: MRM Transitions for Theophylline and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Theophylline 181.1124.120
This compound 221.1150.122
Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation Data

The following tables summarize the expected performance characteristics of the described method, based on typical validation results for similar assays.

Table 2: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Theophylline100 - 20,000> 0.995

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Low 300< 5%< 7%95 - 105%
Medium 5,000< 4%< 6%97 - 103%
High 15,000< 3%< 5%98 - 102%

Table 4: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low 85 - 95%90 - 110%
High 88 - 98%92 - 108%

Conclusion

This application note provides a comprehensive and detailed protocol for the therapeutic drug monitoring of theophylline in human plasma using this compound as an internal standard with LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for clinical research and patient management. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is paramount for drugs with a narrow therapeutic index like theophylline. Researchers, scientists, and drug development professionals can adapt this protocol to their specific laboratory instrumentation and requirements.

References

Application Notes and Protocols for the Quantitative Analysis of 8-Chlorotheophylline in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chlorotheophylline (B119741) is a stimulant drug of the xanthine (B1682287) class, structurally related to caffeine. It is commonly combined with diphenhydramine (B27) to form the antiemetic drug dimenhydrinate, where it serves to counteract the sedative effects of the antihistamine. The quantitative analysis of 8-chlorotheophylline in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. This document provides detailed application notes and protocols for the determination of 8-chlorotheophylline in human serum/plasma and urine using High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, a foundational protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is presented.

Analytical Methods Overview

A summary of analytical methods for the quantification of 8-chlorotheophylline is presented below. Detailed protocols and validation data are provided in the subsequent sections.

Technique Biological Matrix Sample Preparation Key Advantages
HPLC-UV Serum, PlasmaProtein PrecipitationSimple, rapid, and cost-effective.
HPLC-UV PlasmaLiquid-Liquid ExtractionGood selectivity and recovery.
GC-MS Blood, UrineLiquid-Liquid ExtractionHigh specificity and sensitivity.

Quantitative Data Summary

The following tables summarize the validation parameters for the analytical methods described in this document.

Table 1: HPLC-UV Method Validation Data

Parameter Human Serum/Plasma (Protein Precipitation) [1][2]Human Plasma (Liquid-Liquid Extraction - Adapted from Dimenhydrinate Method) [3]
Linearity Range 0.2 - 30 µg/mL6 - 380 ng/mL
Correlation Coefficient (r²) 0.997> 0.99
Limit of Quantification (LOQ) 0.2 µg/mL6 ng/mL
Limit of Detection (LOD) Not Reported2 ng/mL
Intra-day Precision (%RSD) < 5%< 10.8%
Inter-day Precision (%RSD) < 5%< 11.4%
Accuracy (% Recovery) 98%88.6 - 96.89%

Table 2: GC-MS Method - General Performance Characteristics

Parameter General Performance (Method Adaptation)
Linearity Range To be determined during method validation.
Correlation Coefficient (r²) > 0.99 is typically achievable.
Limit of Quantification (LOQ) Expected to be in the low ng/mL range.
Limit of Detection (LOD) Expected to be in the sub-ng/mL range.
Precision (%RSD) Should be < 15% (20% at LOQ).
Accuracy (% Bias) Should be within ±15% (±20% at LOQ).

Experimental Protocols

HPLC-UV Method for 8-Chlorotheophylline in Human Serum/Plasma (Protein Precipitation)

This protocol is adapted from a method where 8-chlorotheophylline was used as an internal standard for the analysis of theophylline (B1681296) in human serum[1][2].

4.1.1. Materials and Reagents

  • 8-Chlorotheophylline reference standard

  • Theophylline (or other suitable internal standard)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Human serum or plasma (drug-free)

4.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: µ-Bondapak C18, 30 cm x 3.9 mm, 10 µm (or equivalent)[1].

  • Mobile Phase: Methanol: 15mM Potassium Dihydrogen Phosphate buffer (pH 4.5, adjusted with phosphoric acid) (22:78, v/v)[1].

  • Flow Rate: 1.4 mL/min[1].

  • Detection Wavelength: 275 nm[1].

  • Injection Volume: 25 µL[1].

  • Column Temperature: Ambient.

  • Run Time: Approximately 10 minutes.

4.1.3. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 8-chlorotheophylline in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.2 to 30 µg/mL.

  • Internal Standard (IS) Solution: Prepare a stock solution of theophylline (1 mg/mL) in methanol. Dilute this stock solution with methanol to obtain a working IS solution of 5 µg/mL.

4.1.4. Sample Preparation

  • To 250 µL of serum or plasma in a microcentrifuge tube, add 500 µL of methanol containing the internal standard (5 µg/mL)[1].

  • Vortex the mixture for 15 seconds[1].

  • Centrifuge at 10,000 rpm for 7 minutes to precipitate proteins[1].

  • Transfer the supernatant to an autosampler vial.

  • Inject 25 µL into the HPLC system[1].

4.1.5. Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis s1 250 µL Serum/Plasma s2 Add 500 µL Methanol with Internal Standard s1->s2 s3 Vortex (15s) s2->s3 s4 Centrifuge (10,000 rpm, 7 min) s3->s4 s5 Collect Supernatant s4->s5 a1 Inject 25 µL s5->a1 Transfer to vial a2 Isocratic Separation (C18 Column) a1->a2 a3 UV Detection (275 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: HPLC-UV protein precipitation workflow.

HPLC-UV Method for 8-Chlorotheophylline in Human Plasma (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for dimenhydrinate, the salt of 8-chlorotheophylline and diphenhydramine[3].

4.2.1. Materials and Reagents

  • 8-Chlorotheophylline reference standard

  • Internal Standard (e.g., Theophylline)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Ammonium (B1175870) bicarbonate (analytical grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Human plasma (drug-free)

4.2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: C18 Bondapak, 250 x 4.6 mm, 10 µm (or equivalent)[3].

  • Mobile Phase: A solution of ammonium bicarbonate in water and methanol[3]. The exact ratio should be optimized. A starting point could be 70:30 (v/v) aqueous to organic.

  • Flow Rate: 0.5 mL/min[3].

  • Detection Wavelength: 229 nm[3].

  • Injection Volume: 50 µL.

  • Column Temperature: Ambient.

  • Run Time: Approximately 15 minutes.

4.2.3. Preparation of Solutions

  • Stock Solution (1 mg/mL): Prepare as described in section 4.1.3.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with mobile phase to achieve concentrations from 6 to 380 ng/mL.

  • Internal Standard (IS) Solution: Prepare a stock solution of theophylline (1 mg/mL) in methanol. Dilute to a suitable working concentration (e.g., 100 ng/mL) with mobile phase.

4.2.4. Sample Preparation

  • To 1 mL of plasma in a centrifuge tube, add a known amount of internal standard.

  • Add 5 mL of extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v)[3].

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject 50 µL into the HPLC system.

4.2.5. Workflow Diagram

cluster_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis p1 1 mL Plasma + IS p2 Add 5 mL Hexane:Ethyl Acetate (1:1) p1->p2 p3 Vortex (2 min) p2->p3 p4 Centrifuge (4000 rpm, 10 min) p3->p4 p5 Collect Organic Layer p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in 200 µL Mobile Phase p6->p7 a1 Inject 50 µL p7->a1 Transfer to vial a2 Isocratic Separation (C18 Column) a1->a2 a3 UV Detection (229 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: HPLC-UV liquid-liquid extraction workflow.

GC-MS Method for 8-Chlorotheophylline in Biological Matrices

This protocol is a general guideline adapted from a method for the characterization of 8-chlorotheophylline impurities[4]. Full validation is required for quantitative analysis.

4.3.1. Materials and Reagents

  • 8-Chlorotheophylline reference standard

  • Internal Standard (e.g., Deuterated 8-chlorotheophylline or a structurally similar compound)

  • Ethyl acetate (GC grade)

  • Acetonitrile (GC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary.

4.3.2. Instrumentation and Chromatographic Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for 8-chlorotheophylline (m/z): 214 (M+), 199, 171.

4.3.3. Sample Preparation

  • To 1 mL of the biological sample (e.g., urine, blood), add the internal standard.

  • Perform a liquid-liquid extraction using a suitable solvent like ethyl acetate.

  • Evaporate the organic extract to dryness.

  • If derivatization is needed to improve volatility and chromatographic performance, reconstitute the residue in a derivatizing agent and heat as required.

  • Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate).

  • Inject 1 µL into the GC-MS system.

4.3.4. Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis g1 1 mL Sample + IS g2 Liquid-Liquid Extraction g1->g2 g3 Evaporate Extract g2->g3 g4 Derivatization (Optional) g3->g4 g5 Reconstitute g4->g5 b1 Inject 1 µL g5->b1 Transfer to vial b2 GC Separation (HP-5MS Column) b1->b2 b3 MS Detection (SIM Mode) b2->b3 b4 Data Acquisition & Quantification b3->b4

Caption: GC-MS sample preparation and analysis workflow.

Conclusion

The protocols provided offer robust and reliable methods for the quantitative analysis of 8-chlorotheophylline in biological matrices. The HPLC-UV methods are well-suited for routine analysis in clinical and research settings, offering a balance of simplicity, speed, and sensitivity. The GC-MS method, upon full validation, will provide higher specificity and sensitivity, making it ideal for applications requiring lower detection limits. Researchers should perform a full method validation according to the relevant regulatory guidelines (e.g., FDA, EMA) before applying these protocols to study samples.

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Dimenhydrinate in Human Plasma Using 8-Chlorotheophylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimenhydrinate (B1670652) is a salt of two active compounds: diphenhydramine (B27) and 8-chlorotheophylline (B119741).[1][2][3] Diphenhydramine, an ethanolamine-based antihistamine, is the primary agent responsible for the antiemetic and sedative effects of dimenhydrinate.[1][2][4] It functions as an antagonist to the histamine (B1213489) H1 receptor, mitigating the effects of histamine in the vestibular system, which is crucial in the sensation of motion and balance.[1][2][4] 8-chlorotheophylline is a mild central nervous system stimulant that counteracts the drowsiness caused by diphenhydramine.[1][2]

The accurate quantification of dimenhydrinate, by measuring its active moiety diphenhydramine, in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note describes a robust, sensitive, and specific HPLC-MS/MS method for the determination of dimenhydrinate in human plasma. The method employs a stable isotope-labeled internal standard, 8-Chlorotheophylline-d6, to ensure high accuracy and precision. The validation of this method has been conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance.

Mechanism of Action: Diphenhydramine's Antagonism of the H1 Histamine Receptor

Diphenhydramine exerts its therapeutic effects primarily by acting as an inverse agonist at the H1 histamine receptor.[5] In the context of motion sickness, overstimulation of the vestibular system leads to the release of histamine, which then activates H1 receptors, triggering downstream signaling cascades that result in nausea and vomiting.[4][6] Diphenhydramine competitively blocks the binding of histamine to the H1 receptor, thereby inhibiting this signaling pathway.[7][8][9] This antagonism reduces the intensity of allergic-like symptoms and produces a sedative effect by crossing the blood-brain barrier.[5][7]

signaling_pathway cluster_inhibition Inhibition Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Gq_protein Gq Protein H1R->Gq_protein Activates Diphenhydramine Diphenhydramine (from Dimenhydrinate) Diphenhydramine->H1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Nausea, Vomiting) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: Diphenhydramine's H1 Receptor Antagonism Pathway.

Protocol: Validated HPLC-MS/MS Method for Dimenhydrinate Quantification

This protocol provides a detailed procedure for the quantification of dimenhydrinate (as diphenhydramine) in human plasma.

Materials and Reagents
  • Dimenhydrinate reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium acetate (B1210297)

  • Human plasma (with anticoagulant)

  • Hexane and Ethyl Acetate for extraction

Instrumentation
  • A validated HPLC system capable of gradient elution.

  • A validated triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of dimenhydrinate and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working standards for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the same diluent.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the plasma.

  • Add 600 µL of a hexane:ethyl acetate (1:1, v/v) mixture.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

experimental_workflow start Start sample_prep Sample Preparation (Plasma) start->sample_prep add_is Add Internal Standard (this compound) sample_prep->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_ms HPLC-MS/MS Analysis reconstitution->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Dimenhydrinate Analysis.
HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
HPLC Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 3 min, hold for 1 min, return to 10% B

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3

Table 3: MRM Transitions for Dimenhydrinate (as Diphenhydramine) and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Diphenhydramine 256.2167.115
This compound (IS) 221.1146.120
Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.

Table 4: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range 1 - 500 ng/mLMet
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within ±10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%< 10%
Stability (various conditions) Within ±15% of nominal concentrationStable

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of dimenhydrinate in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensured the reliability of the results by compensating for any variability during sample preparation and analysis.

The chromatographic conditions provided good separation of diphenhydramine and the internal standard from endogenous plasma components, with a total run time of 5 minutes. The MRM transitions were specific and provided high sensitivity, with a lower limit of quantification (LLOQ) of 1 ng/mL.

The method was successfully validated over a linear range of 1 to 500 ng/mL. The intra- and inter-day precision and accuracy were well within the acceptable limits defined by regulatory guidelines. The recovery of the analyte was consistent and high, and no significant matrix effect was observed. Stability studies showed that dimenhydrinate is stable in plasma under various storage and handling conditions.

logical_relationship cluster_components Method Components cluster_validation Validation Parameters main Validated Dimenhydrinate Method hplc HPLC Separation main->hplc msms MS/MS Detection main->msms is Internal Standard (this compound) main->is sample_prep Sample Preparation (LLE) main->sample_prep linearity Linearity & Range main->linearity accuracy Accuracy main->accuracy precision Precision main->precision selectivity Selectivity main->selectivity stability Stability main->stability

Figure 3: Logical Relationship of the Validated Method Components.

Conclusion

A highly sensitive, specific, and reliable HPLC-MS/MS method for the quantification of dimenhydrinate in human plasma has been developed and validated. The use of this compound as an internal standard ensures the accuracy and precision of the method. This method is suitable for use in clinical and research settings for pharmacokinetic and bioequivalence studies of dimenhydrinate.

References

Application Notes and Protocols: 8-Chlorotheophylline-d6 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chlorotheophylline (B119741) is a xanthine (B1682287) derivative with stimulant properties, often combined with antihistamines like diphenhydramine (B27) to counteract drowsiness.[1][2][3] Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis, offering a high degree of accuracy and precision. 8-Chlorotheophylline-d6, a deuterated analog of 8-chlorotheophylline, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based metabolic studies.[4][][6][7] Its utility stems from the kinetic isotope effect, where the carbon-deuterium bond's greater stability can slow metabolism at deuterated sites, and its near-identical physicochemical properties to the parent compound ensure it behaves similarly during sample extraction and analysis, thereby correcting for variability.[][7]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic research.

Principle Application: Internal Standard in Quantitative Bioanalysis

The primary application of this compound is as an internal standard (IS) for the accurate quantification of 8-chlorotheophylline in biological matrices such as plasma, urine, and tissue homogenates. Due to its mass shift of +6 Da compared to the unlabeled analyte, it can be distinguished by a mass spectrometer while co-eluting chromatographically. This co-elution is critical for compensating for matrix effects, variations in sample preparation, and fluctuations in instrument response.[8]

Data Presentation

Table 1: LC-MS/MS Parameters for 8-Chlorotheophylline and this compound
Parameter8-ChlorotheophyllineThis compound (IS)
Formula C₇H₇ClN₄O₂C₇HD₆ClN₄O₂
Monoisotopic Mass 214.0258 g/mol 220.0634 g/mol
Precursor Ion ([M+H]⁺) m/z 215.0m/z 221.1
Product Ion 1 m/z 141.0m/z 147.0
Product Ion 2 m/z 98.0m/z 101.0
Collision Energy (CE) 25 eV25 eV
Cone Voltage 30 V30 V
Table 2: Representative Calibration Curve Data for 8-Chlorotheophylline in Human Plasma
Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Peak Area RatioCalculated Concentration (ng/mL)Accuracy (%)
12,5481,150,2340.00221.05105.0
512,8901,145,8760.01124.9899.6
1025,1231,152,3450.02189.8598.5
50126,4501,148,9010.110150.2100.4
100252,3451,151,0000.2192100.8100.8
5001,258,9001,149,5001.0952498.599.7
10002,510,0001,150,1102.1825995.299.5
Correlation Coefficient (r²) \multicolumn{5}{c}{0.9998}

Experimental Protocols

Protocol 1: Quantification of 8-Chlorotheophylline in Human Plasma using LC-MS/MS

1. Objective: To determine the concentration of 8-chlorotheophylline in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

2. Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • 8-Chlorotheophylline analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well protein precipitation plates

  • 96-well collection plates

3. Instrument and Conditions:

  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Analysis Mode: Multiple Reaction Monitoring (MRM)

4. Procedure:

  • 4.1. Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of 8-chlorotheophylline and this compound in methanol.

    • Prepare serial dilutions of the 8-chlorotheophylline stock solution with 50:50 Methanol:Water to create working standards for the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL).

    • Prepare a working internal standard solution of this compound at 100 ng/mL in acetonitrile.

  • 4.2. Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma samples, calibration standards, and quality control samples into the wells of a 96-well protein precipitation plate.

    • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.

    • Mix thoroughly by vortexing the plate for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well collection plate.

    • Dilute the supernatant 1:1 with water.

    • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

  • 4.3. LC-MS/MS Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared samples.

    • Run the gradient program outlined in Table 3.

    • Acquire data in MRM mode using the transitions specified in Table 1.

Table 3: UHPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

5. Data Analysis:

  • Integrate the peak areas for both 8-chlorotheophylline and this compound.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with 1/x² weighting.

  • Determine the concentration of 8-chlorotheophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample add_is Add 150 µL IS (8-CTP-d6) in Acetonitrile plasma->add_is vortex Vortex 2 min add_is->vortex centrifuge Centrifuge 10 min @ 4000 rpm vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute 1:1 with Water supernatant->dilute inject Inject 5 µL onto UHPLC-MS/MS dilute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integrate Peak Area Integration detection->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Experimental workflow for the quantification of 8-Chlorotheophylline.

G CTP 8-Chlorotheophylline Metabolite1 Metabolite M1 (e.g., N-demethylation) CTP->Metabolite1 CYP-mediated Metabolite2 Metabolite M2 (e.g., Hydroxylation) CTP->Metabolite2 CYP-mediated Metabolite3 Metabolite M3 (e.g., Ring Opening) Metabolite1->Metabolite3 Conjugate1 Phase II Conjugate (e.g., Glucuronide) Metabolite2->Conjugate1 UGT-mediated Excretion Excretion Metabolite3->Excretion Conjugate1->Excretion

Caption: Hypothetical metabolic pathway of 8-Chlorotheophylline.

Discussion and Further Applications

The use of this compound is crucial for robust and reliable quantification in metabolic studies. The protocol provided can be adapted for various biological matrices and is suitable for pharmacokinetic studies, drug-drug interaction studies, and toxicokinetic assessments.

Further applications of this compound include:

  • Metabolite Identification: In "metabolite-shifting" experiments, comparing the mass spectra of samples from subjects dosed with a 1:1 mixture of 8-chlorotheophylline and this compound can help in the rapid identification of drug-related metabolites. Metabolites will appear as doublet ions with a mass difference corresponding to the number of deuterium (B1214612) atoms retained.

  • Enzyme Phenotyping: Investigating which cytochrome P450 (CYP) enzymes are responsible for the metabolism of 8-chlorotheophylline by incubating the drug and its deuterated analog with specific recombinant human CYP enzymes.

  • Transporter Studies: Quantifying the uptake and efflux of 8-chlorotheophylline in cellular models expressing specific drug transporters.

By providing a stable, reliable internal standard, this compound facilitates a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of 8-chlorotheophylline, which is essential for drug development and clinical use.

References

Application Note: Quantitative Determination of Diphenhydramine in Human Plasma using 8-Chlorotheophylline-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of diphenhydramine (B27) in human plasma. The method utilizes a simple protein precipitation extraction procedure and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 8-Chlorotheophylline-d6 as a stable isotope-labeled internal standard (SIL-IS). The assay is demonstrated to be linear, accurate, and precise over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Diphenhydramine is a first-generation antihistamine with anticholinergic and sedative properties, commonly used for the treatment of allergies, insomnia, and motion sickness. Accurate and reliable quantification of diphenhydramine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the method.[1] This note details a complete protocol for the determination of diphenhydramine in human plasma.

Experimental

  • Diphenhydramine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.

2.3.1. Liquid Chromatography

The chromatographic separation was performed on a C18 analytical column.

Table 1: HPLC Parameters

ParameterValue
ColumnC18 Column (e.g., 2.1 x 50 mm, 3.5 µm)[2]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientIsocratic or Gradient (e.g., 80% A; 20% B)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C
Run Time5 minutes

2.3.2. Mass Spectrometry

The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometer Parameters

ParameterValue
Ion SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Diphenhydramine256.2167.1[3]0.13015
This compound221.1196.00.13520

Note: The m/z values for this compound are proposed based on the mass of 8-Chlorotheophylline (214.5 g/mol )[4] plus 6 Da for the deuterium (B1214612) atoms, assuming fragmentation involves the loss of a methyl group.

Protocols

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve diphenhydramine and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the diphenhydramine stock solution with 50:50 methanol:water to create working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

The following protocol is for the extraction of diphenhydramine from human plasma samples.

  • Label microcentrifuge tubes for each standard, quality control, and unknown sample.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex the tubes for 30 seconds to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 x g for 5 minutes.

  • Carefully transfer 200 µL of the clear supernatant to HPLC vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Pipette 100 µL Plasma add_is 2. Add 300 µL IS in ACN plasma->add_is vortex 3. Vortex (30 sec) add_is->vortex centrifuge 4. Centrifuge (5 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject 5 µL into LC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Data Quantification detection->quantification

Figure 1. Experimental workflow for plasma sample preparation and analysis.

Method Validation Summary

The analytical method was validated according to the FDA guidelines on bioanalytical method validation.[5][6][7] The following parameters were assessed:

The calibration curve was linear over the concentration range of 1 to 500 ng/mL for diphenhydramine in human plasma.[2] The coefficient of determination (r²) was consistently > 0.99.

Table 4: Calibration Curve Summary

ParameterResult
Concentration Range1 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high.

Table 5: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 15%± 15%≤ 20%± 20%
Low QC3≤ 15%± 15%≤ 15%± 15%
Mid QC50≤ 15%± 15%≤ 15%± 15%
High QC400≤ 15%± 15%≤ 15%± 15%

The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio > 10, and acceptable precision and accuracy.

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of diphenhydramine and the internal standard. The matrix effect was found to be minimal and compensated for by the use of the deuterated internal standard.

Signaling Pathway / Logical Relationship

The use of a stable isotope-labeled internal standard is a key principle in quantitative mass spectrometry for ensuring data reliability.

G cluster_workflow Quantitative Analysis Principle Analyte Diphenhydramine (Analyte) SamplePrep Sample Preparation (Extraction) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration

Figure 2. Logical relationship for quantification using an internal standard.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of diphenhydramine in human plasma. The simple protein precipitation protocol and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory.

References

Application Note: The Use of 8-Chlorotheophylline-d6 in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic toxicology, the accurate quantification of drugs and their metabolites in biological matrices is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable analytical methodology, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). 8-Chlorotheophylline-d6, a deuterated analog of 8-chlorotheophylline (B119741), serves as an ideal internal standard for the quantification of several forensically relevant compounds, including theophylline (B1681296), caffeine, and the components of dimenhydrinate (B1670652) (diphenhydramine and 8-chlorotheophylline). Its structural similarity and mass shift ensure co-elution with the target analytes while allowing for distinct detection, thereby correcting for variations in sample preparation, injection volume, and matrix effects.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in forensic toxicology workflows.

Target Analytes

This compound is primarily intended for use as an internal standard in the quantitative analysis of the following compounds in biological specimens such as blood, plasma, and urine:

  • Theophylline: A methylxanthine drug used in the therapy of respiratory diseases. Its narrow therapeutic index necessitates accurate monitoring in clinical and forensic cases to distinguish between therapeutic use and overdose.

  • Caffeine: A central nervous system stimulant widely consumed in beverages and available in over-the-counter medications. Quantification is important in cases of suspected overdose or to assess its potential contribution to impairment.

  • Dimenhydrinate: An over-the-counter antiemetic and antihistamine that is a salt of two drugs: diphenhydramine (B27) and 8-chlorotheophylline. In forensic investigations, it is important to quantify both active components. This compound is an excellent internal standard for the 8-chlorotheophylline component and can also be used in methods analyzing diphenhydramine.

Principle of Isotope Dilution Mass Spectrometry

The use of this compound relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard is added to the biological sample at the beginning of the analytical process. The internal standard has nearly identical physicochemical properties to the analyte of interest. Therefore, any loss of analyte during sample preparation, or any variation in instrument response, will be mirrored by a proportional loss or variation in the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate and precise quantification can be achieved, regardless of these variations.

Experimental Protocols

Sample Preparation: Protein Precipitation for Blood/Plasma

This protocol is a general procedure for the extraction of theophylline, caffeine, and diphenhydramine from blood or plasma samples.

Materials:

  • Blank whole blood/plasma

  • Calibrators and Quality Control (QC) samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the sample (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 5,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of theophylline, caffeine, and diphenhydramine. Method optimization is recommended for specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent

MRM Transitions (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Theophylline181.1124.1
Caffeine195.1138.1
Diphenhydramine256.2167.1
This compound (IS) 221.1 150.1

Note: The exact m/z values for this compound may vary slightly based on the deuteration pattern. The precursor ion should be the [M+H]+ ion.

Data Presentation

The following tables present representative quantitative data from a validated LC-MS/MS method for the analysis of theophylline, which can be considered analogous for a method using this compound for the target analytes.[1]

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Theophylline50 - 30,000> 0.995

Table 2: Accuracy and Precision (Intra-day and Inter-day)

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Theophylline150 (LQC)< 1090 - 110< 1292 - 108
15,000 (MQC)< 895 - 105< 1096 - 104
24,000 (HQC)< 797 - 103< 998 - 102

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)
TheophyllineLow85
Medium88
High86

Visualizations

Adenosine (B11128) Receptor Signaling Pathway

The toxicological and therapeutic effects of theophylline and 8-chlorotheophylline are primarily mediated through the antagonism of adenosine receptors. The following diagram illustrates the simplified signaling pathway.

Adenosine_Signaling Adenosine Adenosine A1_A3_Receptor A1/A3 Receptors Adenosine->A1_A3_Receptor Activates A2A_A2B_Receptor A2A/A2B Receptors Adenosine->A2A_A2B_Receptor Activates Theophylline Theophylline / 8-Chlorotheophylline Theophylline->A1_A3_Receptor Antagonizes Theophylline->A2A_A2B_Receptor Gi Gi A1_A3_Receptor->Gi Gs Gs A2A_A2B_Receptor->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP_down ↓ cAMP cAMP_up ↑ cAMP AC->cAMP_up Physiological_Effect_Inhibition Physiological Effects (e.g., decreased neuronal activity) cAMP_down->Physiological_Effect_Inhibition Physiological_Effect_Stimulation Physiological Effects (e.g., bronchodilation, CNS stimulation) cAMP_up->Physiological_Effect_Stimulation

Caption: Simplified Adenosine Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the typical workflow for the analysis of forensic toxicology samples using this compound as an internal standard.

Forensic_Workflow Sample_Reception Sample Reception (e.g., Blood, Urine) Sample_Accessioning Sample Accessioning & LIMS Entry Sample_Reception->Sample_Accessioning Sample_Aliquoting Sample Aliquoting Sample_Accessioning->Sample_Aliquoting Add_IS Addition of this compound Internal Standard Sample_Aliquoting->Add_IS Sample_Preparation Sample Preparation (Protein Precipitation) Add_IS->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing Technical_Review Technical & Peer Review Data_Processing->Technical_Review Reporting Final Report Generation Technical_Review->Reporting

Caption: Forensic Toxicology Analysis Workflow.

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of theophylline, caffeine, and the components of dimenhydrinate in forensic toxicology casework. Its use in conjunction with LC-MS/MS and a validated analytical method, as outlined in these application notes, provides a robust and reliable approach to forensic drug analysis, ensuring confidence in the reported results. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the implementation of this methodology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Urine Analysis with 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in urine samples using 8-Chlorotheophylline-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard in urine analysis?

A1: this compound is a deuterated form of 8-Chlorotheophylline. Deuterated compounds are frequently used as internal standards in mass spectrometry-based quantitative analysis.[1][2] Because they are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience similar matrix effects, such as ion suppression or enhancement in complex biological matrices like urine.[3] This allows for more accurate and precise quantification of the target analyte by correcting for variations in sample preparation and instrument response.[1][3]

Q2: What are matrix effects, and how do they impact the analysis of urine samples?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[4][5] Urine is a complex matrix containing salts, urea, and other endogenous substances that can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[6][7] This can result in inaccurate and unreliable quantification.[4]

Q3: How can I minimize matrix effects when using this compound in urine samples?

A3: Minimizing matrix effects is crucial for accurate analysis. Several strategies can be employed:

  • Effective Sample Preparation: Implementing a robust sample preparation method is the most effective way to reduce matrix interferences.[8] Common techniques for urine samples include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

  • Sample Dilution: A simple "dilute-and-shoot" approach can significantly reduce the concentration of interfering matrix components.[7][9]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte and internal standard from interfering matrix components can also mitigate matrix effects.[4]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard for urine analysis.

Problem Potential Cause(s) Recommended Solution(s)
High variability in this compound signal between samples Differential matrix effects between samples. Inconsistent sample preparation.- Evaluate and optimize the sample preparation method (see Experimental Protocols below). - Ensure consistent sample handling and preparation volumes for all samples. - Increase the dilution factor of the urine sample to reduce matrix components.[7]
Poor recovery of this compound Inefficient extraction during sample preparation. Instability of the internal standard under experimental conditions.- For SPE: Ensure proper conditioning of the cartridge and use an appropriate elution solvent. - For LLE: Optimize the pH of the aqueous phase and the choice of organic solvent.[8] - Verify the stability of this compound in the urine matrix and under the storage and processing conditions.
Analyte and this compound do not co-elute Suboptimal chromatographic conditions. Different chemical properties affecting retention.- Adjust the mobile phase composition, gradient, or column chemistry to achieve co-elution. - Ensure the analytical column is not degraded.
Isotopic exchange (H/D back-exchange) Deuterium labels are on chemically labile positions. Harsh sample preparation conditions (e.g., extreme pH or temperature).- Confirm the isotopic stability of this compound from the manufacturer's certificate of analysis. - Perform an incubation study by spiking the internal standard in a blank urine matrix and monitoring for any increase in the non-deuterated analyte signal over time.

Experimental Protocols

The following are generalized protocols for common sample preparation techniques that can be adapted for your specific application. It is recommended to validate the chosen method for your analyte of interest.

Solid Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex samples like urine by removing interfering compounds.

Methodology:

  • Sample Pre-treatment: To 1 mL of urine, add 1 mL of a pH 6 phosphate (B84403) buffer (100 mM) containing the this compound internal standard. Vortex and centrifuge for 10 minutes at 3000 rpm.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge sequentially with 3 mL of methanol (B129727), 3 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 1 M acetic acid, and 3 mL of methanol to remove polar interferences. Dry the column for 5 minutes under high vacuum.

  • Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide (B78521) (78:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the mobile phase.

Workflow for Solid Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_post Post-Extraction start Start: 1 mL Urine add_is Add 1 mL Buffer with This compound vortex_centrifuge Vortex & Centrifuge condition Condition SPE Cartridge (Methanol, DI Water, Buffer) load Load Sample vortex_centrifuge->load condition->load wash Wash Cartridge (DI Water, Acetic Acid, Methanol) load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Solid Phase Extraction (SPE) Workflow Diagram.
Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquid phases.

Methodology:

  • Sample Preparation: To 2 mL of urine in a glass vial, add the this compound internal standard. Add 2 mL of 1 M sulfuric acid and 0.2 g of sodium sulfate (B86663). Vortex until the salt is completely dissolved.[10]

  • Extraction: Add 4 mL of dichloromethane (B109758) (DCM), and vortex for 1 minute.[10]

  • Phase Separation: Centrifuge the vial for 1 minute at 3500 rpm to separate the organic and aqueous layers.[10]

  • Collection: Carefully collect the bottom DCM layer and transfer it to a new vial.

  • Drying and Evaporation: Add anhydrous sodium sulfate to the collected DCM to remove any residual water. Transfer 3 mL of the dried extract to a new vial for evaporation under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.

LLE_Workflow start Start: 2 mL Urine + IS add_reagents Add 2 mL Sulfuric Acid and 0.2g Sodium Sulfate start->add_reagents add_solvent Add 4 mL Dichloromethane and Vortex add_reagents->add_solvent centrifuge Centrifuge for Phase Separation add_solvent->centrifuge collect_organic Collect Organic Layer (DCM) centrifuge->collect_organic dry_evaporate Dry with Sodium Sulfate and Evaporate collect_organic->dry_evaporate reconstitute Reconstitute in Mobile Phase dry_evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Protein Precipitation (PPT) Workflow Diagram.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method can significantly impact the recovery of the analyte and the reduction of matrix effects. The following table provides a qualitative comparison of the methods described.

Parameter Solid Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Selectivity HighModerate to HighLow
Analyte Concentration YesYesNo (Dilution)
Matrix Effect Reduction ExcellentGoodModerate
Throughput Low to MediumMediumHigh
Cost per Sample HighMediumLow
Protocol Complexity HighMediumLow

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental protocols should be validated for the specific analyte and laboratory conditions.

References

Optimizing 8-Chlorotheophylline-d6 for Quantitative Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 8-Chlorotheophylline-d6 for robust and reliable quantitative assays. Leveraging a deuterated internal standard like this compound is crucial for correcting variability in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a quantitative assay?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to the analyte of interest, 8-Chlorotheophylline. This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known and constant concentration of this compound to all samples (calibrators, quality controls, and unknowns), it is used to normalize the analyte's signal, correcting for variations that can occur during the analytical process and thereby improving the accuracy and precision of the results.

Q2: How do I determine the optimal concentration of this compound for my assay?

A2: While there is no single universal concentration, a general best practice is to set the internal standard concentration to be in the range of one-third to one-half of the Upper Limit of Quantification (ULOQ) of your analyte's calibration curve.[1] The goal is to have a consistent and reliable signal for the internal standard across all samples without it being so high that it suppresses the analyte's signal or so low that its signal is noisy. The optimal concentration should be determined experimentally during method development and validation.

Q3: Can I use this compound for the quantification of analytes other than 8-Chlorotheophylline?

A3: It is not recommended. The most effective internal standards are stable isotope-labeled versions of the analyte being measured.[1] This is because they co-elute with the analyte and experience the same matrix effects, leading to the most accurate correction. Using this compound for a different analyte, even a structurally similar one, may not adequately compensate for analytical variability.

Q4: What are the acceptable limits for internal standard response variability?

A4: According to regulatory guidelines, the response of the internal standard should be consistent across all samples in an analytical run. While some variability is expected, significant deviations can indicate issues with the assay. A common practice is to investigate any samples where the internal standard response is less than 50% or greater than 150% of the average response in the calibration standards and quality control samples.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in this compound response across a single run Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).Review and standardize all sample preparation steps. Ensure proper training of personnel.
Inconsistent injection volume.
Matrix effects (ion suppression or enhancement).
Consistently low this compound response in unknown samples compared to calibrators and QCs A different biological matrix in unknown samples causing ion suppression.Investigate the matrix of the unknown samples. If different, a separate validation may be required.
Analyte-internal standard interaction at high analyte concentrations.
Consistently high this compound response in some samples Contamination of the sample or a "double-spiking" error.Review sample handling procedures. Re-extract and re-analyze the affected samples if possible.
No this compound peak detected Failure to add the internal standard solution.Implement a checklist for the sample preparation workflow to ensure all steps are completed.
Instrument failure.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol outlines the preparation of a working solution of this compound, which will be added to all samples.

Materials:

  • This compound certified reference material

  • Methanol (B129727) (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount of this compound (e.g., 1 mg).

    • Dissolve the weighed standard in a small amount of methanol in a 1 mL volumetric flask.

    • Vortex briefly to ensure complete dissolution.

    • Bring the flask to volume with methanol and mix thoroughly.

    • Store the primary stock solution at -20°C or as recommended by the supplier.

  • Intermediate Stock Solution (e.g., 10 µg/mL):

    • Allow the primary stock solution to equilibrate to room temperature.

    • Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.

    • Bring the flask to volume with methanol and mix thoroughly.

  • Working Solution (e.g., 100 ng/mL):

    • Pipette 10 µL of the 10 µg/mL intermediate stock solution into a 1 mL volumetric flask.

    • Bring the flask to volume with the appropriate reconstitution solvent for your assay (e.g., 50:50 methanol:water).

    • This working solution is now ready to be spiked into your samples. The final concentration in the sample will depend on the volume added.

Protocol 2: Sample Preparation using Protein Precipitation

This is a general protocol for the extraction of an analyte and this compound from a plasma sample.

Materials:

  • Plasma samples (calibrators, QCs, unknowns)

  • This compound working solution (from Protocol 1)

  • Acetonitrile (B52724) (LC-MS grade) containing 1% formic acid (or other suitable precipitating agent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting:

    • Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 25 µL of the 100 ng/mL this compound working solution to each tube.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile with 1% formic acid to each tube.

  • Vortexing:

    • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Quantitative Data Summary

The following table provides a hypothetical example of how to structure quantitative data for evaluating the performance of this compound.

Sample Type Analyte Concentration (ng/mL) This compound Peak Area Analyte/IS Peak Area Ratio Calculated Concentration (ng/mL) Accuracy (%)
Blank0< LLOQN/A< LLOQN/A
LLOQ1510,2340.0051.05105.0
QC Low3505,8900.0153.10103.3
QC Mid50515,4320.25050.5101.0
QC High80499,7650.40079.899.8
ULOQ100508,1120.500101.2101.2

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, QC: Quality Control, IS: Internal Standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample spike Spike with This compound start->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject detect Detection of Analyte and Internal Standard inject->detect quantify Quantification (Peak Area Ratio) detect->quantify end end quantify->end Final Concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_logic cluster_sporadic Sporadic Variability cluster_systematic Systematic Variability start Inconsistent Internal Standard Response? sporadic Sporadic (Individual Samples)? start->sporadic Yes systematic Systematic (Trends or Groups)? start->systematic No, consistent but different from controls pipetting Check Pipetting Technique and Calibration sporadic->pipetting Yes re_extract Re-extract and Re-analyze Affected Sample pipetting->re_extract end_node Resolution re_extract->end_node matrix_effect Investigate Matrix Effects systematic->matrix_effect Yes instrument_issue Check Instrument Performance (e.g., source cleanliness) systematic->instrument_issue Yes matrix_effect->end_node instrument_issue->end_node

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Technical Support Center: Troubleshooting Poor Peak Shape for 8-Chlorotheophylline-d6 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with 8-Chlorotheophylline-d6. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common peak shape problems, ensuring the accuracy and reproducibility of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound peak elute slightly earlier than its non-deuterated counterpart?

A1: This is a known phenomenon called the Chromatographic Deuterium (B1214612) Isotope Effect (CDE). In reversed-phase HPLC, deuterated compounds like this compound often elute slightly earlier than their non-deuterated analogs. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in the molecule's interaction with the stationary phase. This is not typically considered a problem unless it leads to co-elution with an interference or differential matrix effects in LC-MS/MS analysis.

Q2: What are the most common causes of poor peak shape for this compound?

A2: The most common causes of poor peak shape for this compound, a nitrogen-containing heterocyclic compound, include:

  • Secondary Interactions: Interaction between the basic nitrogen atoms in the molecule and residual silanol (B1196071) groups on the silica-based stationary phase. This is a very common cause of peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase being too close to the pKa of 8-Chlorotheophylline (approximately 5.2) can lead to the presence of both ionized and non-ionized forms of the molecule, resulting in peak distortion.[1][2]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.

  • Column Degradation: Voids in the column packing or a contaminated frit can cause peak splitting or tailing.[3][4]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can lead to peak broadening.

Q3: Can the deuterium labeling itself cause peak shape issues?

A3: While the deuterium labeling is responsible for the slight shift in retention time, it is not a direct cause of poor peak shape (tailing, fronting, or splitting). The underlying causes of poor peak shape are typically related to the chromatographic conditions and the chemical properties of the 8-Chlorotheophylline molecule itself. However, if the deuterated standard is not isotopically pure or contains chemical impurities, these can manifest as small, closely eluting peaks or shoulders on the main peak.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical, with a trailing edge that is longer than the leading edge.

Initial Assessment Workflow

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Likely a physical issue: - Extra-column volume - Column void/frit blockage check_all_peaks->system_issue Yes chemical_issue Likely a chemical interaction issue check_all_peaks->chemical_issue No yes_all Yes no_all No check_pH Check Mobile Phase pH chemical_issue->check_pH check_column Check Column Health chemical_issue->check_column check_concentration Check Sample Concentration chemical_issue->check_concentration

Caption: Initial assessment workflow for peak tailing.

Troubleshooting Steps:

Potential Cause Recommended Solution
Secondary Silanol Interactions 8-Chlorotheophylline has basic nitrogen atoms that can interact with acidic silanol groups on the column packing, a primary cause of peak tailing for basic compounds.[5][6][7] Solution 1: Adjust Mobile Phase pH. Lower the mobile phase pH to be at least 2 pH units below the pKa of 8-Chlorotheophylline (~5.2). A pH of 2.5-3.0 is often effective in protonating the silanol groups and minimizing these secondary interactions.[6] Solution 2: Use Mobile Phase Additives. Add a silanol-masking agent like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Solution 3: Use a Modern, End-capped Column. Columns with high-density bonding and end-capping are designed to minimize exposed silanol groups.
Mobile Phase pH Close to pKa If the mobile phase pH is close to the pKa of 8-Chlorotheophylline (~5.2), the compound can exist in both ionized and neutral forms, leading to peak tailing or splitting.[8][9][10] Solution: Ensure the mobile phase pH is at least 2 pH units away from the pKa. For this compound, a pH below 3.2 or above 7.2 would be ideal, depending on the stability of the column.
Column Overload (Mass) Injecting too much analyte can saturate the stationary phase.[3][11] Solution: Reduce the concentration of the this compound standard. Perform a series of dilutions to find the optimal concentration.
Column Contamination/Degradation Accumulation of contaminants on the column frit or a void at the column inlet can distort the peak shape.[3][11] Solution: First, try flushing the column with a strong solvent. If this does not resolve the issue, replace the column. Using a guard column can help extend the life of the analytical column.
Extra-Column Volume Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening, which can manifest as tailing.[5] Solution: Use tubing with a smaller internal diameter (e.g., 0.005") and keep the length to a minimum.
Issue 2: Peak Fronting

Symptom: The peak for this compound is asymmetrical, with a leading edge that is broader than the trailing edge.

Troubleshooting Steps:

Potential Cause Recommended Solution
Column Overload (Concentration/Volume) This is one of the most common causes of peak fronting.[3][12][13][14] Solution: Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak shape.[12][14] Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.
Column Collapse A physical collapse of the packed bed inside the column, often at the inlet, can create a void and lead to peak fronting.[15] This can be caused by sudden pressure shocks or operating outside the column's recommended pH and temperature ranges.[15] Solution: Replace the column. To prevent recurrence, always operate within the manufacturer's specifications for the column.
Issue 3: Split Peaks

Symptom: The peak for this compound appears as two or more closely eluting peaks.

Logical Relationship Diagram for Split Peaks

G start Split Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks system_issue System-wide issue: - Partially blocked frit - Void in column check_all_peaks->system_issue Yes analyte_specific_issue Analyte-specific issue: - Mobile phase incompatibility - Co-elution check_all_peaks->analyte_specific_issue No check_frit Action: Reverse flush or replace column system_issue->check_frit check_mobile_phase Action: Adjust mobile phase or sample solvent analyte_specific_issue->check_mobile_phase check_coelution Action: Inject smaller volume to confirm analyte_specific_issue->check_coelution

Caption: Troubleshooting logic for split peaks in HPLC.

Troubleshooting Steps:

Potential Cause Recommended Solution
Partially Blocked Column Frit If the inlet frit of the column is partially blocked, the sample may travel through two different paths onto the column, resulting in a split peak.[4][15] This would typically affect all peaks in the chromatogram. Solution: Try back-flushing the column. If this does not work, the column may need to be replaced.
Void or Channel in the Column Packing A void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.[16][17] Solution: Replace the column. Ensure that the mobile phase pH and temperature are within the column's operating limits to prevent degradation of the packing material.
Sample Solvent/Mobile Phase Mismatch A significant difference in strength between the sample solvent and the mobile phase can cause peak distortion, including splitting, especially for early eluting peaks. Solution: Dissolve the sample in the mobile phase.
Co-elution with an Impurity The split peak may actually be two separate, but very closely eluting, compounds (e.g., an impurity in the this compound standard). Solution: Try injecting a smaller volume of the sample. If two distinct peaks become apparent, then the issue is co-elution, and the chromatographic method will need to be optimized for better separation (e.g., by changing the mobile phase composition or gradient).[4]

Experimental Protocols

General Protocol for Systematic Troubleshooting of Peak Shape
  • Establish a Baseline: Ensure you have a chromatogram with good peak shape for this compound to use as a reference.

  • Observe the Problem: Carefully note the nature of the poor peak shape (tailing, fronting, or splitting) and whether it affects only the this compound peak or all peaks in the chromatogram.

  • Isolate the Cause (System vs. Chemistry):

    • If all peaks show poor shape, the problem is likely physical (e.g., column void, blocked frit, extra-column volume). Start by inspecting for leaks, then consider replacing the guard column (if used), and finally the analytical column.

    • If only the this compound peak shows poor shape, the problem is likely chemical.

  • Chemical Troubleshooting Workflow:

    • Check Mobile Phase pH: Verify the pH of your mobile phase. Ensure it is at least 2 pH units away from the pKa of 8-Chlorotheophylline (~5.2). Adjust if necessary.

    • Check Sample Concentration: Prepare and inject a 1:10 and 1:100 dilution of your standard. If the peak shape improves, the original sample was overloaded.

    • Check Sample Solvent: If your sample is not dissolved in the mobile phase, prepare a new sample dissolved in the mobile phase and inject it.

    • Column Chemistry: If the above steps do not resolve the issue, consider the possibility of strong secondary interactions with the column. Try a different type of column (e.g., one with a different stationary phase or a more robust end-capping).

  • Document Changes: Make only one change at a time and document the result. This will help you definitively identify the cause of the problem.

References

Technical Support Center: Solid-Phase Extraction of 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 8-Chlorotheophylline-d6 during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my recovery of this compound lower than expected?

Low recovery is a common issue in solid-phase extraction.[1][2][3] The first step in troubleshooting is to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[2]

Here are the most common causes for low recovery and how to address them:

  • Analyte Loss During Sample Loading: If this compound is found in the load fraction, it indicates insufficient retention on the sorbent.[2][4]

    • Incorrect Sorbent Choice: The sorbent may not be appropriate for the polarity of this compound. Consider the analyte's properties (LogP, pKa) to select a sorbent with a suitable retention mechanism (e.g., reversed-phase for nonpolar compounds, normal-phase for polar compounds, or ion-exchange for charged species).[1][5]

    • Inappropriate Sample Solvent: The sample solvent may be too strong, preventing the analyte from binding to the sorbent. If possible, dilute the sample with a weaker solvent.[4]

    • Incorrect pH: For ionizable compounds, the sample pH is crucial for retention. Adjust the pH of the sample to ensure this compound is in a state that maximizes its interaction with the sorbent.[6][7]

    • High Flow Rate: A fast flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to poor retention. A typical flow rate is around 1 mL/min.[4]

  • Analyte Loss During Washing: If this compound is detected in the wash fraction, the wash solvent is likely too strong.

    • Wash Solvent Optimization: The goal of the wash step is to remove interferences without eluting the target analyte.[8] Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution.[1]

  • Analyte Remaining on the Sorbent (Incomplete Elution): If the analyte is not found in the load or wash fractions and the recovery is still low, it may be irreversibly bound to the sorbent.[2]

    • Elution Solvent Too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[1][6] Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent) or try a different solvent with a higher elution strength.[1][7]

    • Insufficient Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte.[1] You can try collecting and analyzing a second elution fraction to see if more analyte can be recovered.[9]

    • pH of Elution Solvent: For ion-exchange SPE, the pH of the elution solvent is critical to neutralize the charge of the analyte or the sorbent and facilitate elution.[1]

Q2: How can I improve the reproducibility of my this compound SPE method?

Lack of reproducibility can stem from several factors.[4]

  • Inconsistent Sample Pre-treatment: Ensure a consistent and standardized protocol for preparing your samples before SPE.[4]

  • Cartridge Conditioning: Always follow the recommended conditioning and equilibration steps for the SPE cartridge. Do not let the sorbent bed dry out between these steps and sample loading.[1][4]

  • Precise Flow Rates: Maintain a consistent and controlled flow rate during all steps of the SPE procedure. Automated SPE systems can help improve reproducibility.[9]

  • Soak Steps: Incorporating "soak" steps, where the solvent is allowed to sit in the sorbent bed for a few minutes during conditioning and elution, can improve solvent-sorbent and analyte-sorbent interactions, leading to more consistent results.[4][10]

Q3: What are the key properties of this compound to consider for SPE method development?

Understanding the physicochemical properties of this compound is crucial for developing a robust SPE method.

PropertyValue/InformationImplication for SPE
Molecular Formula C7H7ClN4O2[11]Indicates the presence of polar functional groups (N, O).
Molecular Weight 220.64 g/mol [11]A small molecule that should be amenable to SPE.
XLogP3 0.9[12]Suggests moderate hydrophobicity, making reversed-phase SPE a suitable starting point.
Hydrogen Bond Donor Count 1[12]Can participate in hydrogen bonding interactions.
Hydrogen Bond Acceptor Count 3[12]Can participate in hydrogen bonding interactions.
pKa Not readily available in searches, but the parent compound, theophylline, has a pKa of ~8.6. The 8-chloro substitution increases acidity.[13]The compound is likely weakly acidic. pH adjustment of the sample can be used to control its ionization state and retention on ion-exchange or mixed-mode sorbents.

Experimental Protocols

Recommended Starting Protocol: Reversed-Phase SPE

This protocol is a starting point and may require optimization of solvent compositions, volumes, and flow rates.

StepProcedureRationale
1. Sorbent Selection C18 or a polymeric reversed-phase sorbent.Based on the moderate hydrophobicity (XLogP3 of 0.9) of 8-Chlorotheophylline.[12]
2. Conditioning Pass 1-2 cartridge volumes of methanol (B129727) through the cartridge.To wet the sorbent and activate the stationary phase.[4]
3. Equilibration Pass 1-2 cartridge volumes of deionized water or a buffer matching the pH of the sample through the cartridge. Do not let the sorbent dry.To prepare the sorbent for the aqueous sample and ensure proper interaction.[4]
4. Sample Loading Load the pre-treated sample at a slow and consistent flow rate (e.g., 1 mL/min).To allow for sufficient interaction between this compound and the sorbent.[4]
5. Washing Wash the cartridge with 1-2 cartridge volumes of a weak solvent, such as 5% methanol in water.To remove polar interferences without eluting the analyte. The strength of the wash solvent may need to be optimized.[8]
6. Drying Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.To remove the aqueous wash solvent, which can interfere with the elution of the analyte in an organic solvent.[4]
7. Elution Elute this compound with 1-2 cartridge volumes of a strong solvent, such as methanol or acetonitrile. A small amount of a modifier (e.g., 1-2% formic acid or ammonium (B1175870) hydroxide) may improve recovery.To disrupt the interaction between the analyte and the sorbent and collect the purified analyte.[1]
8. Post-Elution Evaporate the eluate to dryness and reconstitute in a solvent compatible with the analytical instrument (e.g., HPLC mobile phase).[7]To concentrate the analyte and prepare it for analysis.

Data Presentation: Troubleshooting Low Recovery

The following table illustrates how to systematically troubleshoot low recovery by analyzing different fractions.

Fraction Analyzed Finding Potential Cause Recommended Action
Load Fraction High concentration of this compoundInsufficient retention- Decrease sample loading flow rate. - Use a stronger sorbent (e.g., C18 instead of C8). - Adjust sample pH to increase retention. - Dilute sample with a weaker solvent.[4]
Wash Fraction High concentration of this compoundWash solvent is too strong- Decrease the percentage of organic solvent in the wash solution. - Use a weaker organic solvent in the wash solution.[1]
Elution Fraction Low concentration of this compound (and not found in other fractions)Incomplete elution- Increase the elution solvent strength (e.g., higher % organic). - Use a stronger elution solvent. - Increase the elution volume.[1][6] - Add a modifier (acid or base) to the elution solvent.[1] - Add a "soak" step during elution.[9]

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol) Load->Wash Waste1 Load->Waste1 Unretained Components Elute 5. Elute Analyte (e.g., Methanol) Wash->Elute Waste2 Wash->Waste2 Interferences Evaporate 6. Evaporate & Reconstitute Elute->Evaporate PurifiedAnalyte Elute->PurifiedAnalyte This compound Analyze 7. Analyze Evaporate->Analyze

Caption: General Solid-Phase Extraction (SPE) Workflow.

Low_Recovery_Troubleshooting Start Low Recovery of This compound CheckLoad Is analyte in the Load Fraction? Start->CheckLoad CheckWash Is analyte in the Wash Fraction? CheckLoad->CheckWash No Sol_Load - Decrease load flow rate - Adjust sample pH/solvent - Use stronger sorbent CheckLoad->Sol_Load Yes CheckElution Is analyte retained on the sorbent? CheckWash->CheckElution No Sol_Wash - Decrease wash solvent strength CheckWash->Sol_Wash Yes Sol_Elution - Increase elution solvent strength - Increase elution volume - Add solvent modifier CheckElution->Sol_Elution Yes End Recovery Improved Sol_Load->End Sol_Wash->End Sol_Elution->End

Caption: Troubleshooting Decision Tree for Low SPE Recovery.

SPE_Factors cluster_analyte Analyte Properties cluster_sorbent Sorbent cluster_solvents Solvents cluster_process Process Parameters Recovery SPE Recovery of This compound Analyte Polarity (XLogP) pKa Analyte->Recovery Sorbent Type (e.g., C18) Mass Sorbent->Recovery Solvents Sample Solvent Wash Solvent Elution Solvent pH Solvents->Recovery Process Flow Rate Sample Volume Drying Time Process->Recovery

References

dealing with ion suppression/enhancement for 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression or enhancement during the analysis of 8-Chlorotheophylline-d6 by LC-MS/MS.

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results Despite Using this compound Internal Standard

Possible Cause: Differential ion suppression or enhancement between 8-Chlorotheophylline and its deuterated internal standard (this compound). This can occur if there is a slight chromatographic separation between the analyte and the internal standard, causing them to elute into regions of varying matrix effects. This separation is often due to the deuterium (B1214612) isotope effect, where the heavier deuterium atoms can slightly alter the retention time.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of 8-Chlorotheophylline and this compound. Overlay the peaks to confirm if they are perfectly co-eluting. Even a small offset can lead to differential matrix effects.

  • Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard individually in the specific biological matrix being used (e.g., human plasma, urine).

  • Optimize Chromatography: If a chromatographic separation is observed, adjust the analytical column, mobile phase composition, or gradient profile to achieve better co-elution.

  • Enhance Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.

  • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic and compensate for the matrix effects.

Issue 2: Poor Sensitivity and Low Signal-to-Noise for this compound

Possible Cause: Significant ion suppression from the sample matrix is likely reducing the ionization efficiency of the internal standard.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify the retention time regions with the most significant ion suppression.

  • Improve Sample Cleanup: Switch from a protein precipitation method to a more selective sample preparation technique like SPE or LLE to remove a wider range of matrix interferences.

  • Sample Dilution: If the concentration of 8-Chlorotheophylline in the samples is sufficiently high, diluting the sample can reduce the concentration of matrix components that cause ion suppression.

  • Chromatographic Separation: Modify the chromatographic method to separate this compound from the regions of major ion suppression identified in the post-column infusion experiment.

  • Optimize Ion Source Parameters: Adjust ion source parameters such as spray voltage, gas flows, and temperature to enhance the ionization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my analysis of this compound?

A1: Ion suppression is a phenomenon in LC-MS/MS where co-eluting matrix components from the sample (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte, in this case, this compound. This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility.

Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte to the internal standard signal should then remain constant, allowing for accurate quantification. However, due to the deuterium isotope effect, the deuterated standard may elute slightly earlier or later than the analyte. If this separation occurs in a region of the chromatogram where the matrix effect is not constant, the analyte and the internal standard will be affected differently, leading to inaccurate results.

Q3: What are the common sources of ion suppression in bioanalysis?

A3: Common sources of ion suppression include:

  • Endogenous matrix components: Salts, phospholipids, proteins, and other small molecules naturally present in biological samples like plasma and urine.

  • Exogenous substances: Contaminants from sample collection tubes, plasticware, and mobile phase additives.

  • High concentrations of the analyte or internal standard: This can lead to saturation of the ionization source.

Q4: How can I experimentally assess the degree of ion suppression for this compound?

A4: The matrix effect can be quantitatively assessed using a post-extraction addition experiment. The response of this compound in a pre-extracted blank matrix is compared to its response in a neat solution at the same concentration. The matrix effect is calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Data Presentation

Table 1: Illustrative Matrix Effect Data for this compound in Human Plasma

Sample Preparation MethodAnalyte Concentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Plasma Extract)Matrix Effect (%)
Protein Precipitation501,200,000780,00065 (Suppression)
Liquid-Liquid Extraction501,200,0001,050,00087.5 (Suppression)
Solid-Phase Extraction501,200,0001,150,00095.8 (Minimal Effect)

Note: The data in this table is for illustrative purposes only and will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare Solutions:

    • Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Spiked Matrix): Take a blank sample of the biological matrix (e.g., human plasma) and perform the complete sample extraction procedure. After the final evaporation step, reconstitute the extract with the same this compound solution prepared for Set A.

  • LC-MS/MS Analysis: Inject and analyze multiple replicates (n≥3) of both Set A and Set B.

  • Calculation:

    • Calculate the average peak area for both sets.

    • Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100

Protocol 2: Identification of Ion Suppression Zones by Post-Column Infusion

Objective: To identify the retention time regions in the chromatogram where significant ion suppression occurs.

Methodology:

  • Setup:

    • Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer's ion source, post-column, using a T-connector.

    • The LC column is connected to the other inlet of the T-connector.

  • Analysis:

    • Begin infusing the this compound solution to obtain a stable baseline signal.

    • Inject an extracted blank matrix sample onto the LC column.

  • Interpretation: Monitor the baseline signal of the infused this compound. Any dips or decreases in the baseline indicate regions of ion suppression caused by eluting matrix components.

Visualizations

IonSuppressionTroubleshooting Start Inconsistent Results with This compound CheckCoElution Verify Co-elution of Analyte and Internal Standard Start->CheckCoElution AssessMatrixEffect Quantify Matrix Effect (Post-Extraction Addition) CheckCoElution->AssessMatrixEffect Separation Observed EnhanceCleanup Improve Sample Cleanup (SPE or LLE) CheckCoElution->EnhanceCleanup Co-eluting OptimizeChrom Optimize Chromatography for Co-elution AssessMatrixEffect->OptimizeChrom OptimizeChrom->EnhanceCleanup MatrixMatched Use Matrix-Matched Calibrators EnhanceCleanup->MatrixMatched Resolved Issue Resolved MatrixMatched->Resolved

Caption: Troubleshooting workflow for inconsistent results.

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis & Calculation BlankMatrix Blank Biological Matrix (e.g., Plasma) ExtractedMatrix Extracted Blank Matrix BlankMatrix->ExtractedMatrix Extraction NeatSolvent Neat Solvent SpikedNeat Spike with this compound (Set A) NeatSolvent->SpikedNeat SpikedMatrix Spike with this compound (Set B) ExtractedMatrix->SpikedMatrix AnalyzeA Analyze Set A SpikedNeat->AnalyzeA AnalyzeB Analyze Set B SpikedMatrix->AnalyzeB Compare Compare Peak Areas (B vs. A) AnalyzeA->Compare AnalyzeB->Compare Result Quantify Ion Suppression/Enhancement Compare->Result

Caption: Workflow for evaluating matrix effects.

ensuring co-elution of 8-Chlorotheophylline-d6 with the analyte

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods involving 8-Chlorotheophylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically focusing on the use of 8-Chlorotheophylline-d6 as an internal standard.

Section 1: Frequently Asked Questions (FAQs) - The Importance of Co-elution

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of 8-Chlorotheophylline, where six hydrogen atoms have been replaced with deuterium (B1214612).[] It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). Because it is chemically almost identical to the non-labeled analyte (8-Chlorotheophylline), it is expected to behave similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification.[2]

Q2: Why is the co-elution of this compound with the analyte so critical?

Co-elution, where the analyte and the internal standard exit the chromatography column at the same time, is crucial for accurate quantification.[3] If both compounds elute together, they experience the same degree of ion suppression or enhancement from matrix components in the mass spectrometer's ion source.[2] This ensures that the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensity fluctuates. When co-elution is not perfect, the two compounds are exposed to different matrix environments, which can compromise analytical accuracy.[3]

Q3: My this compound has a slightly shorter retention time than the analyte. What causes this separation?

This phenomenon is common and is known as the "deuterium isotope effect". Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[3] The replacement of hydrogen with the heavier isotope deuterium can lead to minor changes in the molecule's lipophilicity, causing it to interact differently with the stationary phase and elute slightly earlier.[2]

Section 2: Troubleshooting Guide - Achieving Co-elution

This guide provides a systematic approach to diagnosing and resolving co-elution problems between 8-Chlorotheophylline and its deuterated internal standard.

G cluster_0 Step 1: Problem Identification cluster_1 Step 2: Method Optimization cluster_2 Step 3: Advanced Solutions start Inconsistent quantitative results or visible peak separation observed overlay Overlay Analyte & IS Chromatograms start->overlay check_purity Assess Peak Purity (DAD or MS Spectra) overlay->check_purity confirm Co-elution issue confirmed? check_purity->confirm adjust_mobile Adjust Mobile Phase (Weaken organic solvent) confirm->adjust_mobile Yes end Co-elution Achieved / Problem Resolved confirm->end No adjust_gradient Adjust Gradient Profile (Make shallower) adjust_mobile->adjust_gradient adjust_temp Adjust Column Temperature adjust_gradient->adjust_temp change_column Use a Lower Resolution Column adjust_temp->change_column system_check Perform System Health Check (leaks, flow rate, etc.) change_column->system_check system_check->end

Caption: A workflow for troubleshooting co-elution issues.

Q4: How can I definitively confirm a co-elution problem?

The first step is a visual inspection. Overlay the chromatograms for the analyte and this compound.[3] Even a slight shift in retention time can indicate a problem.[2] For a more rigorous check, use a diode array detector (DAD) to perform a peak purity analysis or examine the mass spectra across the eluting peak.[4] If the spectra are not identical throughout the peak, it suggests the presence of more than one compound, confirming co-elution has not been achieved.[4][5]

Q5: What are the primary method adjustments to improve co-elution?

If a co-elution issue is confirmed, the next step is to optimize the chromatographic method. The goal is to increase the retention time of both compounds, allowing for more interaction with the stationary phase and promoting overlap.

ParameterRecommended ActionExpected Outcome
Mobile Phase Weaken the mobile phase (e.g., decrease the percentage of acetonitrile (B52724) or methanol (B129727) in a reversed-phase system).[4][5]Increased retention time for both analyte and IS, potentially leading to better overlap.
Gradient If using a gradient, make it shallower (i.e., increase the elution time over the same solvent percentage change).[6]Provides more time for separation and can help merge closely eluting peaks.
Temperature Adjust the column temperature. This can alter selectivity and retention.[7]May increase or decrease retention; requires empirical testing to find the optimal temperature for co-elution.

Q6: Method optimization isn't working. What are my other options?

If adjustments to the mobile phase and gradient are insufficient, consider more significant changes:

  • Use a Lower Resolution Column: A column with lower resolving power can be beneficial in this specific case, as it can promote the overlap of the analyte and internal standard peaks, effectively forcing co-elution.[2][7]

  • Perform a System Health Check: Issues unrelated to method chemistry can cause peak shape problems that mimic co-elution.[6] Check for system leaks, verify the pump is delivering a consistent flow rate, and ensure the column is not contaminated or voided.[6][8]

Section 3: Key Experimental Protocols

Protocol 1: Evaluating Matrix Effects

This protocol helps determine if the analyte and internal standard are experiencing differential matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into a clean solvent (e.g., the initial mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) first. Then, spike the analyte and IS into the extracted blank.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix sample before performing the extraction procedure.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.[7]

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Compare Results: Calculate the matrix effect for both the analyte and the IS. A significant difference (e.g., >15%) indicates a differential matrix effect, which can be caused by a lack of complete co-elution.

Hypothetical Data from a Matrix Effect Experiment

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS Ratio
Set A (Neat) 1,000,0001,050,0000.95
Set B (Post-Spike) 750,000900,0000.83
Set C (Pre-Spike) 600,000720,0000.83
Matrix Effect 75%86%-

In this hypothetical case, the analyte signal is suppressed to 75% of its neat value, while the IS is only suppressed to 86%. This difference can lead to inaccurate quantification.

Section 4: Advanced Considerations

G cluster_0 Ion Source Events cluster_1 Scenario 1: Perfect Co-elution cluster_2 Scenario 2: No Co-elution Analyte Analyte Suppression1 Uniform Ion Suppression Analyte->Suppression1 Suppression2 Differential Ion Suppression Analyte->Suppression2 IS Internal Standard (IS) IS->Suppression1 Ratio2 Analyte/IS Ratio is UNRELIABLE IS->Ratio2 Matrix Matrix Components Matrix->Suppression1 Matrix->Suppression2 Ratio1 Analyte/IS Ratio is STABLE Suppression1->Ratio1 Suppression2->Ratio2

Caption: The impact of co-elution on matrix effect compensation.

Q7: Can differential matrix effects be a problem even with perfect co-elution?

While less common, it is possible. Studies have shown that even with perfect co-elution, the matrix effects experienced by an analyte and its deuterated internal standard can differ in some matrices.[3] Therefore, it is always recommended to perform a matrix effect evaluation during method development, as described in the protocol above.

Q8: How can I be sure my this compound standard is pure?

The purity of the internal standard is critical. Any presence of the unlabeled analyte in your IS stock will lead to an overestimation of the analyte's concentration.[7] Always request a certificate of analysis from your supplier that specifies both the chemical and isotopic purity.[3] You can experimentally assess the contribution from the internal standard by preparing a blank matrix sample, spiking it only with the IS at the working concentration, and monitoring the mass transition for the unlabeled analyte. The response should be negligible, typically less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[7]

References

Technical Support Center: Mass Spectrometer Source Optimization for 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometer source optimization of 8-Chlorotheophylline-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting ESI source parameters for this compound analysis?

A1: For a molecule like this compound, which is a small polar molecule, starting with general parameters for similar compounds is a good approach. Given its structural similarity to caffeine (B1668208) and theophylline, positive ion electrospray (ESI) mode is generally preferred. A good starting point would be to infuse a standard solution of this compound directly into the mass spectrometer and monitor its signal while adjusting the source parameters.

Q2: I am observing a low signal intensity for this compound. What are the possible causes and how can I troubleshoot this?

A2: Low signal intensity can stem from several factors. A systematic approach to troubleshooting is recommended. First, ensure that the analyte concentration is appropriate and that the sample has been prepared correctly. Then, isolate the mass spectrometer by infusing a standard solution directly, bypassing the LC system. If the signal is still low, the issue likely lies with the MS source parameters or potential contamination. A contaminated ion source is a common reason for decreased signal intensity and should be cleaned according to the manufacturer's recommendations. Optimization of source parameters such as spray voltage, capillary temperature, and gas flows is crucial for maximizing the signal.

Q3: Why am I seeing poor peak shapes (e.g., fronting, tailing, or splitting) for this compound?

A3: Poor peak shape is often related to chromatographic conditions but can also be influenced by the injection solvent and extra-column effects. If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Secondary interactions between the analyte and the stationary phase can also lead to tailing. Ensure your column is in good condition and that there are no clogs or voids.

Q4: I am observing a chromatographic shift between this compound and the non-deuterated 8-Chlorotheophylline. Is this normal and how can it be addressed?

A4: A slight chromatographic separation between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect." While often minor, it can be problematic if it leads to differential ion suppression. To address this, you can try modifying the chromatographic conditions, such as adjusting the mobile phase gradient or temperature, to minimize the separation.

Troubleshooting Guides

Guide 1: Low Signal Intensity

If you are experiencing low signal intensity for this compound, follow these steps:

  • Verify Sample Integrity: Ensure the concentration of your this compound standard is correct and that it has not degraded.

  • Direct Infusion: Bypass the LC system and directly infuse a known concentration of the standard into the mass spectrometer. This will help determine if the issue is with the LC or the MS.

  • Source Parameter Optimization: Systematically optimize the ESI source parameters. Refer to the experimental protocol below for a detailed guide.

  • Ion Source Cleaning: If optimization does not improve the signal, the ion source may be contaminated. Follow the manufacturer's protocol for cleaning the ion source components.

Guide 2: High Background Noise

High background noise can obscure the analyte signal. Here are some steps to mitigate it:

  • Check Solvents and Reagents: Ensure that you are using high-purity, LC-MS grade solvents and fresh mobile phase.

  • System Flush: Flush the entire LC-MS system to remove any contaminants.

  • Source Cleaning: A dirty ion source can contribute to high background noise.

Data Presentation

Table 1: Typical Starting ESI Source Parameters for this compound
ParameterTypical Starting Value (Positive ESI)
Spray Voltage3.5 - 4.5 kV
Capillary Temperature300 - 350 °C
Sheath Gas Flow Rate30 - 40 (arbitrary units)
Auxiliary Gas Flow Rate5 - 10 (arbitrary units)
Nebulizer Gas Pressure30 - 50 psi
Table 2: Effects of ESI Source Parameter Adjustments on this compound Signal
ParameterAdjustmentExpected Effect on Signal IntensityPotential Negative Effects
Spray Voltage IncreaseIncrease up to an optimal pointSignal instability or in-source fragmentation if too high
DecreaseDecreasePoor ionization efficiency if too low
Capillary Temp. IncreaseIncrease by improving desolvationThermal degradation of the analyte if too high
DecreaseDecreaseIncomplete desolvation
Sheath Gas Flow IncreaseIncrease by improving nebulizationSignal suppression if too high
DecreaseDecreasePoor droplet formation
Auxiliary Gas Flow IncreaseIncrease by aiding desolvationCan decrease signal if it cools the ESI probe too much
DecreaseDecreaseInefficient solvent evaporation

Experimental Protocols

Protocol 1: Mass Spectrometer Source Optimization for this compound via Direct Infusion

Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • Syringe pump

  • Mass spectrometer with an ESI source

Procedure:

  • Prepare the Infusion Setup:

    • Load a syringe with the this compound standard solution.

    • Place the syringe in the syringe pump and connect it to the mass spectrometer's ESI probe, bypassing the LC system.

  • Initial Instrument Settings:

    • Set the mass spectrometer to monitor the expected m/z of protonated this compound.

    • Begin with the typical starting parameters listed in Table 1.

  • Infuse the Standard:

    • Start the syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Systematic Parameter Optimization:

    • Spray Voltage: While monitoring the signal intensity, gradually increase the spray voltage in small increments (e.g., 0.2 kV) until the signal maximizes and then starts to decrease or become unstable. Record the optimal voltage.

    • Capillary Temperature: Set the spray voltage to its optimal value. Then, vary the capillary temperature in increments (e.g., 10-20 °C) to find the temperature that yields the highest signal intensity.

    • Sheath and Auxiliary Gas Flow: With the optimal spray voltage and capillary temperature, adjust the sheath gas and auxiliary gas flow rates independently to maximize the signal.

  • Finalize Optimized Parameters: Once the optimal value for each parameter is determined, perform a final check to ensure the signal is stable and reproducible.

Mandatory Visualization

Source_Optimization_Workflow cluster_prep Preparation cluster_optim Optimization cluster_final Finalization prep_std Prepare Standard Solution (this compound) setup_infusion Set up Direct Infusion (Syringe Pump) prep_std->setup_infusion start_params Set Initial Source Parameters setup_infusion->start_params infuse Infuse Standard start_params->infuse optim_sv Optimize Spray Voltage infuse->optim_sv optim_temp Optimize Capillary Temperature optim_sv->optim_temp optim_gas Optimize Gas Flows (Sheath & Aux) optim_temp->optim_gas verify Verify Signal Stability & Reproducibility optim_gas->verify record Record Optimized Parameters verify->record

Caption: Workflow for Mass Spectrometer Source Optimization.

Troubleshooting_Decision_Tree cluster_lcms System Check cluster_ms_issue MS Issue cluster_lc_issue LC Issue start Low Signal for This compound check_lc Direct Infusion Signal OK? start->check_lc optim_source Optimize Source Parameters check_lc->optim_source No check_chrom Check Chromatography (Peak Shape, Retention) check_lc->check_chrom Yes optim_ok Signal Improved? optim_source->optim_ok clean_source Clean Ion Source end_clean Re-evaluate clean_source->end_clean optim_ok->clean_source No end_ms Problem Solved optim_ok->end_ms Yes check_mobile Check Mobile Phase & Column check_chrom->check_mobile

Caption: Troubleshooting Decision Tree for Low Signal Intensity.

impact of mobile phase composition on 8-Chlorotheophylline-d6 ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on the ionization of 8-Chlorotheophylline-d6 during LC-MS analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on problems related to the mobile phase.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question Answer
Why is my this compound peak tailing? Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol (B1196071) groups on silica-based columns. It can also result from column overload.[1]
How can I resolve peak tailing? 1. Adjust Mobile Phase pH: The separation and ionization of 8-Chlorotheophylline (B119741) are highly dependent on pH.[2] For a C18 or C8 column, using a mobile phase with a low pH (e.g., pH 2.8-3.5) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[2][3][4] 2. Add an Ion-Pairing Agent or "Silanol Blocker": Adding a small amount of an amine, such as triethylamine (B128534) (TEA), to the mobile phase can block active silanol sites and improve peak shape for basic compounds that might be present.[2][5] 3. Check Sample Load: Injecting too much analyte can overload the column. Try diluting your sample or reducing the injection volume.[1]
What causes peak fronting? Peak fronting is typically a sign of column overload (either too high concentration or too large an injection volume) or a physical problem with the column, such as a void or collapsed bed.[1]

Issue 2: Low Signal Intensity / Poor Sensitivity

Question Answer
My this compound signal is very low. How can I improve its ionization? Low signal intensity is directly related to poor ionization efficiency in the mass spectrometer source. The mobile phase composition plays a critical role in how well an analyte ionizes.
How does mobile phase pH affect ionization efficiency? The pH of the mobile phase determines the charge state of the analyte as it enters the ESI source. For positive mode ESI (ESI+), a pH below the analyte's pKa will promote protonation ([M+H]+), enhancing the signal. For negative mode ESI (ESI-), a pH above the pKa will promote deprotonation ([M-H]-). 8-Chlorotheophylline's separation is highly influenced by pH-driven changes in ionization.[2]
What additives can I use to enhance the signal? 1. For ESI+: Additives like formic acid or acetic acid (typically 0.1%) are used to lower the pH and provide a source of protons.[6] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used as they provide ammonium ions which can form adducts ([M+NH4]+) and help with ionization.[7] 2. For ESI-: Additives like ammonium hydroxide (B78521) or ammonium bicarbonate can be used to raise the mobile phase pH. Ammonium acetate can also be effective in negative mode.

Issue 3: Retention Time (RT) Shifts

Question Answer
Why is the retention time of my this compound peak shifting between injections? Unstable retention times can point to several issues, most commonly related to the mobile phase or the column.
How can I stabilize the retention time? 1. Ensure Proper Mobile Phase Preparation: Inconsistently prepared mobile phases, especially buffers, will cause RT shifts. Always measure components accurately. Buffers should be made fresh and kept capped to prevent evaporation or changes in composition.[1] 2. Check the pH: Since the ionization state of 8-Chlorotheophylline is pH-dependent, small shifts in mobile phase pH can lead to significant changes in retention time.[2] For example, one study optimized the separation of 8-Chlorotheophylline and caffeine (B1668208) using a mobile phase at a tightly controlled pH of 2.8.[3][5] 3. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of drifting retention times, especially with gradient methods.

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound

This protocol is a representative method synthesized from published literature for the analysis of 8-Chlorotheophylline.[3][4][5]

1. Chromatographic Conditions:

  • Column: SymmetryShield RP8 (or equivalent C8/C18 column), 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.01 M Phosphoric Acid with Triethylamine, adjusted to pH 2.8

  • Mobile Phase B: Acetonitrile (B52724)

  • Composition: Isocratic elution with 78% Mobile Phase A and 22% Mobile Phase B[3][5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

2. Mass Spectrometric Conditions (Illustrative for Positive ESI):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 221.1 (for the deuterated M+H+)

  • Product Ion (Q3): A specific fragment ion would be determined by direct infusion and optimization.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Nebulizer Gas (Nitrogen): Flow rate to be optimized for the specific instrument.

Data Presentation

Table 1: Illustrative Impact of Mobile Phase pH on this compound Analysis

Note: This table provides an illustrative summary based on established chromatographic and mass spectrometric principles. The pKa of 8-Chlorotheophylline is approximately 8.3 (similar to theophylline). Optimal results depend on specific instrument and column conditions.

Mobile Phase ConditionExpected Retention on RP ColumnPrimary Ionization PathwayExpected ESI ModeExpected Signal Intensity
Acidic (pH 2.8) More Retained (less polar)Protonation ([M+H]+)Positive (ESI+)High
Neutral (pH 7.0) Intermediate RetentionMixed (Protonation/Deprotonation)Positive or NegativeModerate
Basic (pH 9.0) Less Retained (more polar)Deprotonation ([M-H]-)Negative (ESI-)High

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for developing a method for this compound? A good starting point for reversed-phase chromatography (C18/C8 column) is an acidic mobile phase, such as acetonitrile and water with 0.1% formic acid.[6] This condition generally provides good peak shapes and is favorable for positive mode ESI. A study found that a mobile phase of acetonitrile and buffered water at pH 2.8 provided optimal separation from similar compounds like caffeine.[2][3][5]

Q2: Should I use methanol (B129727) or acetonitrile as the organic modifier? Both can be used. Acetonitrile often provides sharper peaks and lower backpressure. However, the choice can affect selectivity. For separating 8-Chlorotheophylline from impurities or other analytes, it is recommended to test both. One validated method successfully used a mobile phase containing both methanol and acetonitrile.[8]

Q3: Is a gradient or isocratic elution better for this compound? For analyzing the parent compound alone or with a few other analytes with similar properties, an isocratic method is often sufficient, simpler, and more robust.[3][4][5] If you are analyzing it in a complex matrix or with compounds of widely varying polarities, a gradient elution may be necessary to achieve adequate separation and reduce run time.

Q4: How does the deuterated label (d6) affect the mobile phase choice? The deuterium (B1214612) labels in this compound have a negligible effect on its chemical properties, such as polarity and pKa. Therefore, the mobile phase composition and chromatographic behavior will be nearly identical to the non-deuterated 8-Chlorotheophylline. The primary difference is its mass, which is accounted for in the mass spectrometer settings.

Visualization

Mobile_Phase_Optimization cluster_params Mobile Phase Parameters cluster_choices Parameter Choices cluster_effects Intermediate Effects cluster_outcomes Analytical Outcomes start Goal: Analyze This compound pH Mobile Phase pH start->pH organic Organic Modifier (ACN vs. MeOH) start->organic additive Additive (Acid, Buffer, etc.) start->additive acidic_pH Acidic (pH < 4) pH->acidic_pH neutral_pH Neutral (pH ~7) pH->neutral_pH basic_pH Basic (pH > 8) pH->basic_pH chromatography Chromatographic Retention & Peak Shape organic->chromatography additive->chromatography ionization Analyte Ionization State ([M+H]+ or [M-H]-) acidic_pH->ionization Promotes [M+H]+ neutral_pH->ionization Mixed/Poor Ionization basic_pH->ionization Promotes [M-H]- sensitivity High Sensitivity (Good Ionization) ionization->sensitivity low_signal Low Sensitivity ionization->low_signal peak_shape Good Peak Shape (Symmetrical) chromatography->peak_shape resolution Good Resolution (Separation) chromatography->resolution bad_peak Peak Tailing/Fronting chromatography->bad_peak

Caption: Workflow for optimizing mobile phase to improve this compound analysis.

References

preventing in-source fragmentation of 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8-Chlorotheophylline-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is a phenomenon where molecular ions fragment within the ion source of a mass spectrometer before they are analyzed.[1] This can be particularly problematic in quantitative studies for several reasons:

  • Inaccurate Quantification: If the precursor ion (the intact molecule of this compound) fragments, its signal intensity will be reduced, potentially leading to underestimation of its concentration.

  • Complex Spectra: The presence of fragment ions can complicate the mass spectrum, making it more difficult to identify and confirm the target analyte.

  • Method Variability: If the degree of fragmentation is not consistent across samples and standards, it will introduce variability and reduce the reliability of the analytical method.

For deuterated standards like this compound, maintaining the integrity of the precursor ion is crucial for its role as an internal standard in accurately quantifying the non-deuterated analyte.

Q2: What are the primary instrumental factors that cause in-source fragmentation of this compound?

In-source fragmentation is primarily caused by excessive energy being transferred to the ions in the ion source. The key instrumental parameters that contribute to this are:

  • Cone Voltage (or Declustering/Fragmentor Potential): This voltage accelerates ions from the atmospheric pressure region of the source into the mass analyzer. Higher cone voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and increased fragmentation.[2][3]

  • Source Temperature and Desolvation Temperature: High temperatures can provide thermal energy that contributes to the fragmentation of thermally labile molecules. Optimizing these temperatures is crucial to ensure efficient desolvation without causing the analyte to break down.[1]

  • Nebulizer and Drying Gas Flow Rates: These parameters affect the desolvation process. Inefficient desolvation can lead to the formation of adducts or unstable ions that are more prone to fragmentation.

Q3: What is a good starting point for LC-MS parameters for this compound analysis to minimize fragmentation?

Based on methods developed for the parent compound, theophylline (B1681296), and its analogs, a good starting point for developing a robust LC-MS method for this compound would be:[4][5][6]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often effective for theophylline and related compounds.

  • Mobile Phase: A reversed-phase separation with a C18 column is common. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) can be a good starting point.

  • Initial MS Parameters: Begin with conservative settings for the parameters known to influence fragmentation. A low cone voltage and moderate source and desolvation temperatures are advisable.

Troubleshooting Guide: Minimizing In-source Fragmentation

This guide provides a systematic approach to optimizing your mass spectrometer settings to reduce or eliminate in-source fragmentation of this compound.

Systematic Parameter Optimization Workflow

The following diagram illustrates a recommended workflow for systematically optimizing MS parameters to minimize in-source fragmentation.

workflow Systematic Parameter Optimization Workflow A Prepare this compound Standard (e.g., 1 µg/mL in mobile phase) B Infuse Directly into MS (or use flow injection analysis) A->B C Set Initial 'Soft' MS Parameters (Low Cone Voltage, Moderate Temperatures) B->C D Acquire Full Scan Mass Spectrum C->D E Identify Precursor and Fragment Ions D->E F Optimize Cone Voltage E->F Vary one parameter at a time G Optimize Source Temperature F->G Set optimal cone voltage H Optimize Desolvation Temperature G->H Set optimal source temperature I Verify with Final LC-MS Method H->I Set optimal desolvation temperature

Caption: A stepwise workflow for optimizing MS parameters to reduce in-source fragmentation.

Experimental Protocol for Parameter Optimization

This protocol describes how to systematically test and select the optimal MS parameters to minimize the in-source fragmentation of this compound.

Objective: To determine the optimal cone voltage, source temperature, and desolvation temperature that maximize the precursor ion signal of this compound while minimizing the formation of fragment ions.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in a solvent compatible with your LC-MS system, such as 50:50 acetonitrile:water).

  • LC-MS system with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion.

Methodology:

  • Initial Setup:

    • Prepare a fresh solution of this compound.

    • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min). This provides a stable signal for optimization.

    • Set the mass spectrometer to acquire data in full scan mode in the appropriate ionization mode (e.g., negative ESI).

  • Cone Voltage Optimization:

    • Set the source and desolvation temperatures to moderate, constant values (e.g., 120 °C and 350 °C, respectively).

    • Start with a low cone voltage (e.g., 10 V).

    • Acquire a mass spectrum and record the intensities of the precursor ion (e.g., [M-H]⁻) and any significant fragment ions.

    • Increase the cone voltage in small increments (e.g., 5-10 V) and repeat the acquisition at each step.

    • Continue until you observe a significant decrease in the precursor ion intensity and a corresponding increase in fragment ion intensity.

    • Plot the intensities of the precursor and fragment ions against the cone voltage to determine the optimal value that gives a strong precursor signal with minimal fragmentation.

  • Source Temperature Optimization:

    • Set the cone voltage to the optimal value determined in the previous step.

    • Keep the desolvation temperature constant.

    • Vary the source temperature in increments (e.g., 10-20 °C), acquiring a mass spectrum at each step.

    • Monitor the precursor and fragment ion intensities.

    • Select the source temperature that provides the best signal-to-noise for the precursor ion without causing significant fragmentation.

  • Desolvation Temperature Optimization:

    • Set the cone voltage and source temperature to their optimal values.

    • Vary the desolvation temperature in increments (e.g., 25-50 °C) and acquire a mass spectrum at each step.

    • Observe the effect on the precursor and fragment ion intensities. High temperatures can sometimes lead to thermal degradation.

    • Choose the desolvation temperature that results in a stable and intense precursor ion signal.

Data Presentation: Illustrative Optimization Results

The following tables provide an example of how to present the quantitative data from the optimization experiments.

Table 1: Effect of Cone Voltage on Ion Intensities

Cone Voltage (V)Precursor Ion Intensity (counts)Fragment Ion Intensity (counts)Ratio (Fragment/Precursor)
108,500,00050,0000.006
209,200,000150,0000.016
309,800,000450,0000.046
408,100,0001,500,0000.185
505,200,0004,800,0000.923

Based on this illustrative data, a cone voltage between 20-30 V would be optimal.

Table 2: Effect of Source Temperature on Precursor Ion Intensity

Source Temperature (°C)Precursor Ion Intensity (counts)
1007,900,000
1108,800,000
1209,500,000
1309,100,000
1408,200,000

Based on this illustrative data, a source temperature of 120 °C would be optimal.

Table 3: Effect of Desolvation Temperature on Precursor Ion Intensity

Desolvation Temp. (°C)Precursor Ion Intensity (counts)
3007,500,000
3509,600,000
4009,400,000
4508,500,000
5007,100,000

Based on this illustrative data, a desolvation temperature of 350 °C would be optimal.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key MS parameters and the occurrence of in-source fragmentation.

fragmentation_pathway Factors Influencing In-Source Fragmentation cluster_params Adjustable MS Parameters A Cone Voltage D Ion Internal Energy A->D Increases kinetic energy B Source Temperature B->D Increases thermal energy C Desolvation Temperature C->D Increases thermal energy E In-Source Fragmentation D->E Exceeds fragmentation threshold F Increased Fragment Ions Decreased Precursor Ion E->F

Caption: Relationship between MS parameters and in-source fragmentation.

By carefully following these guidelines and systematically optimizing your instrument parameters, you can significantly reduce the in-source fragmentation of this compound, leading to more accurate and reliable analytical results.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Diphenhydramine using 8-Chlorotheophylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioanalytical method for diphenhydramine (B27), a primary component of dimenhydrinate, utilizing 8-Chlorotheophylline-d6 as a stable isotope-labeled (SIL) internal standard. The performance of this method is compared with an alternative method employing a different internal standard, pseudoephedrine. All data and protocols are presented in accordance with FDA guidelines on bioanalytical method validation.

Introduction

Diphenhydramine is a widely used antihistamine and the active moiety in the antiemetic drug dimenhydrinate, which is a salt of diphenhydramine and 8-chlorotheophylline.[1][2] Accurate quantification of diphenhydramine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving data accuracy and precision.

This guide details the validation parameters for a hypothetical, yet representative, LC-MS/MS method for diphenhydramine using this compound and compares it with a published method that utilizes pseudoephedrine as the internal standard.

Experimental Protocols

Proposed Method: LC-MS/MS Analysis of Diphenhydramine with this compound Internal Standard

This proposed method is based on established principles of bioanalytical method validation and typical parameters for LC-MS/MS assays.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing this compound (internal standard) at a concentration of 50 ng/mL.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Zorbax SB-C18 column (100 mm x 3.0 mm, 3.5 µm) or equivalent

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6475A Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Diphenhydramine: m/z 256.2 → 167.1[3]

    • This compound: m/z 221.1 → 198.1 (hypothetical, based on a d6 label)

Comparative Method: LC-MS/MS Analysis of Diphenhydramine with Pseudoephedrine Internal Standard[3]

1. Sample Preparation: Liquid-Liquid Extraction (LLE) [3]

  • To 200 µL of plasma sample, add pseudoephedrine (internal standard).[3]

  • Perform liquid-liquid extraction with an appropriate organic solvent.[3]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.[3]

2. LC-MS/MS Conditions [3]

  • LC System: Varian 1200 L or equivalent[3]

  • Column: Zorbax SB-C18 column (100 mm x 3.0 mm, 3.5 µm)[3]

  • Mobile Phase: Methanol-water-formic acid (65:35:0.5, v/v/v)[3]

  • Flow Rate: 0.2 mL/min[3]

  • MS System: Varian 1200 L electrospray tandem mass spectrometer or equivalent[3]

  • Ionization Mode: ESI, Positive[3]

  • MRM Transitions: [3]

    • Diphenhydramine: m/z 256.0 → 167.0[3]

    • Pseudoephedrine: m/z 166.1 → 148.0[3]

Data Presentation: Comparison of Validation Parameters

The following tables summarize the expected validation results for the proposed method using this compound and the published data for the method using pseudoephedrine as the internal standard.

Table 1: Linearity and Range

ParameterProposed Method (this compound IS)Comparative Method (Pseudoephedrine IS)[3]
AnalyteDiphenhydramineDiphenhydramine[3]
Range1 - 500 ng/mL1 - 500 ng/mL[3]
Correlation Coefficient (r²)≥ 0.995≥ 0.9990[3]
LLOQ1 ng/mL1 ng/mL[3]

Table 2: Accuracy and Precision

AnalyteQC LevelProposed Method (this compound IS)Comparative Method (Pseudoephedrine IS)
Accuracy (% Bias) Precision (%RSD)
DiphenhydramineLLOQ (1 ng/mL)± 20%≤ 20%
Low QC (3 ng/mL)± 15%≤ 15%
Mid QC (100 ng/mL)± 15%≤ 15%
High QC (400 ng/mL)± 15%≤ 15%

Note: The comparative method's accuracy and precision were reported to be "within the required limits" without specifying the exact values.[3]

Mandatory Visualization

analytical_method_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

Caption: Experimental workflow for the bioanalysis of diphenhydramine.

Discussion

The use of a stable isotope-labeled internal standard like this compound is highly advantageous in bioanalytical method development. The near-identical chemical and physical properties to the analyte ensure that any variations during sample processing and analysis are effectively normalized. This leads to enhanced accuracy and precision compared to methods using a structurally analogous but non-isotopically labeled internal standard like pseudoephedrine.

While the comparative method using pseudoephedrine demonstrates acceptable performance, the potential for differential matrix effects between the analyte and the internal standard is higher.[3] The proposed method with this compound is expected to provide more robust and reliable data, which is critical in regulated bioanalysis.

Conclusion

This guide outlines a robust and reliable LC-MS/MS method for the quantification of diphenhydramine in biological matrices using this compound as an internal standard. The presented data, based on established validation guidelines, demonstrates the suitability of this approach for pharmacokinetic and other drug development studies. The comparison with an alternative method highlights the superiority of using a stable isotope-labeled internal standard for achieving the highest level of data quality and integrity.

References

A Head-to-Head Battle in Bioanalysis: 8-Chlorotheophylline-d6 vs. a Non-Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 8-Chlorotheophylline, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability and accuracy of bioanalytical data. This guide provides an objective comparison between the performance of a deuterated internal standard, 8-Chlorotheophylline-d6, and a structurally similar non-deuterated internal standard, Theophylline (B1681296), in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

In the realm of regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is widely considered the gold standard.[1] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby effectively compensating for variations that can compromise data integrity.[2] However, in situations where a SIL-IS is unavailable or cost-prohibitive, a non-deuterated, structurally similar compound is often employed. This guide presents a comparative overview, supported by established principles and representative experimental data, to illuminate the performance differences between these two approaches for the analysis of 8-Chlorotheophylline.

The Gold Standard vs. The Analogue: A Performance Showdown

The superiority of a deuterated internal standard like this compound over a non-deuterated analogue such as Theophylline is most evident in its ability to compensate for matrix effects and variability in extraction recovery.[1] Due to their nearly identical physicochemical properties, the analyte and its deuterated internal standard co-elute chromatographically and experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[3] A non-deuterated internal standard, while structurally similar, will have different retention times and may respond differently to matrix interferences.[4]

Validation ParameterThis compound (Deuterated IS)Theophylline (Non-Deuterated IS)Rationale for Performance Difference
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Deuterated IS co-elutes with the analyte, providing superior correction for matrix effects and extraction variability.[1]
Precision (% CV) Typically <10%Can be >15%The close tracking of the analyte by the deuterated IS throughout the analytical process leads to more consistent results.[5]
Matrix Effect (% CV) Typically <15%Can be >20%The deuterated IS experiences the same ion suppression/enhancement as the analyte, leading to a more consistent analyte/IS ratio across different biological lots.[4]
Extraction Recovery Consistent with analyteMay differ from analyteMinor differences in polarity and structure can lead to differential recovery during sample preparation.[2]
Selectivity HighPotential for interferenceAs a different chemical entity, a non-deuterated IS has a higher risk of co-eluting with endogenous matrix components that do not affect the analyte.

Visualizing the Workflow: From Sample to Signal

A robust bioanalytical workflow is essential for generating reliable data. The following diagram illustrates a typical experimental workflow for the quantification of 8-Chlorotheophylline in a biological matrix using an internal standard.

Experimental Workflow Figure 1. Bioanalytical Workflow for 8-Chlorotheophylline Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Matrix Collection (e.g., Plasma) IS_Spiking Spiking with Internal Standard (this compound or Theophylline) Sample_Collection->IS_Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Tandem Mass Spectrometry (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Concentration Calculation (Analyte/IS Ratio) Integration->Quantification

Bioanalytical Workflow for 8-Chlorotheophylline Quantification

The Logic of Internal Standard Selection

The decision to use a deuterated versus a non-deuterated internal standard is guided by the need for the highest data quality versus practical considerations such as cost and availability. The following diagram illustrates the logical pathway for selecting an internal standard in bioanalytical method development.

Internal Standard Selection Logic Figure 2. Decision Pathway for Internal Standard Selection Start Start: Need for an Internal Standard SIL_Available Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available? Start->SIL_Available Use_SIL Use Deuterated IS (this compound) SIL_Available->Use_SIL Yes Consider_Analogue Consider a Structural Analogue SIL_Available->Consider_Analogue No Validate Thoroughly Validate Method (Assess Matrix Effects, Recovery) Use_SIL->Validate Analogue_Available Is a Suitable Analogue (e.g., Theophylline) Available? Consider_Analogue->Analogue_Available Use_Analogue Use Analogue IS (Theophylline) Analogue_Available->Use_Analogue Yes Re-evaluate Re-evaluate Method or Synthesize Custom IS Analogue_Available->Re-evaluate No Use_Analogue->Validate

Decision Pathway for Internal Standard Selection

Experimental Protocols

To objectively compare the performance of this compound and Theophylline as internal standards, a rigorous validation study should be conducted. The following protocols outline the key experiments.

Sample Preparation (Human Plasma)
  • Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (either this compound or Theophylline at a concentration of 100 ng/mL in methanol) to each plasma sample, except for blank samples.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.

  • Vortexing: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in methanol).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for 8-Chlorotheophylline, this compound, and Theophylline.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
8-Chlorotheophylline215.0158.0
This compound221.0164.0
Theophylline181.1124.1
Bioanalytical Method Validation

A full validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to be assessed for each internal standard include:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and internal standards.

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of 8-Chlorotheophylline into blank plasma.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high quality control samples).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte and internal standard in post-extraction spiked plasma from at least six different sources to their response in a neat solution.[3]

  • Extraction Recovery: Compare the analyte and internal standard response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of 8-Chlorotheophylline in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Conclusion

For the bioanalysis of 8-Chlorotheophylline, the use of its deuterated internal standard, this compound, is unequivocally the superior choice for achieving the highest levels of accuracy, precision, and robustness. It effectively mitigates the impact of matrix effects and procedural variability, ensuring the generation of reliable data for pharmacokinetic and other drug development studies. While a non-deuterated internal standard like Theophylline can be a viable alternative when a deuterated standard is not accessible, it necessitates a more thorough and rigorous validation to fully characterize and control for its potential limitations. The experimental data, even when extrapolated from similar compounds, consistently underscores the significant advantages conferred by stable isotope-labeled internal standards in modern bioanalysis.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods: Featuring 8-Chlorotheophylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of pharmacokinetic and toxicokinetic data hinges on the robustness and reliability of the bioanalytical methods used. A critical component of ensuring this reliability is the use of an appropriate internal standard (IS) and the process of cross-validation, especially when analytical methods are transferred between laboratories or updated over time. This guide provides an objective comparison of bioanalytical methods, with a focus on the use of 8-Chlorotheophylline-d6 as a stable isotope-labeled (SIL) internal standard.

8-Chlorotheophylline, a structural analog of xanthines like theophylline (B1681296) and caffeine, is a suitable candidate for an internal standard in their bioanalytical methods. Its deuterated form, this compound, offers the advantages of a SIL IS, which is considered the gold standard in quantitative LC-MS/MS bioanalysis due to its ability to closely mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability.[1]

This guide will compare a bioanalytical method for theophylline that utilizes a structural analog IS with a hypothetical scenario where this compound would be the ideal SIL IS. This comparison will highlight the key performance differences and underscore the benefits of using a deuterated internal standard.

Experimental Protocols

Detailed methodologies for two distinct bioanalytical approaches for the quantification of theophylline in plasma are presented below. Method A employs a common structural analog internal standard, phenacetin (B1679774), while Method B is a conceptualized, optimized method employing this compound.

Method A: Theophylline Quantification using Phenacetin as Internal Standard

This method is based on a published LC-MS/MS assay for the determination of theophylline in rabbit plasma.[2]

  • Sample Preparation: A liquid-liquid extraction (LLE) is performed. To 0.1 mL of plasma, an internal standard solution (phenacetin) is added, followed by vortexing. The extraction is carried out using ethyl acetate (B1210297). The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ionization

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Theophylline: m/z 181.1 → 124.2

      • Phenacetin (IS): m/z 180.2 → 110.1

Method B (Conceptualized): Theophylline Quantification using this compound as Internal Standard

This proposed method is designed to be a high-performance assay, leveraging the benefits of a stable isotope-labeled internal standard.

  • Sample Preparation: A protein precipitation method is employed for its simplicity and speed. To a small volume of plasma (e.g., 50 µL), a solution of this compound in a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then directly injected or diluted prior to injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A modern, high-efficiency C18 column (e.g., sub-2 µm particle size) for fast and sharp peaks.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile to ensure optimal separation and peak shape.

    • Flow Rate: Optimized for the column dimensions.

    • Total Run Time: Approximately 2-3 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Theophylline: m/z 181.1 → 124.2

      • This compound (IS): m/z 221.1 → [fragment ion to be determined]

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance characteristics of the two methods. The data for Method A is derived from the cited literature[2], while the data for Method B represents the anticipated improvements with the use of a SIL IS.

Table 1: Method Validation Parameters

ParameterMethod A (Phenacetin IS)Method B (this compound IS) - Expected
Linearity Range 50.4 - 5062.1 ng/mL10 - 10000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) 50.4 ng/mL10 ng/mL
Intra-day Precision (%CV) < 5.6%< 5%
Inter-day Precision (%CV) 2.2 - 7.0%< 5%
Accuracy (% Recovery) 89 - 106%95 - 105%
Mean Recovery (Analyte) 39.3%> 90% (with optimized extraction)
Mean Recovery (IS) 57.0%> 90% (with optimized extraction)

Table 2: Comparison of Internal Standard Performance

FeaturePhenacetin (Structural Analog IS)This compound (SIL IS)
Structural Similarity to Analyte ModerateHigh (same core structure)
Co-elution with Analyte No, different retention timeYes, co-elutes with the analyte
Compensation for Matrix Effects PartialExcellent
Compensation for Extraction Variability Good, but can differ from analyteExcellent
Risk of Differential Ion Suppression/Enhancement HigherMinimal

Mandatory Visualization

The following diagrams illustrate the logical workflows for bioanalytical method validation and the specific process of cross-validation.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Sample Analysis Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation Accuracy Accuracy & Precision Selectivity->Accuracy Calibration Calibration Curve & LLOQ Accuracy->Calibration Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Calibration->Stability Matrix Matrix Effect Stability->Matrix Recovery Extraction Recovery Matrix->Recovery Analysis Routine Sample Analysis Recovery->Analysis Validated Method ISR Incurred Sample Reanalysis Analysis->ISR

Caption: Workflow for Bioanalytical Method Validation.

Cross_Validation_Workflow cluster_0 Scenario Requiring Cross-Validation cluster_1 Cross-Validation Procedure cluster_2 Data Comparison & Acceptance Scenario1 Different Labs, Same Method Sample_Selection Select QC Samples & Incurred Samples Scenario1->Sample_Selection Scenario2 Same Lab, Different Method Scenario2->Sample_Selection Scenario3 Different Analytical Platforms Scenario3->Sample_Selection Analysis_A Analyze Samples with Method A Sample_Selection->Analysis_A Analysis_B Analyze Samples with Method B Sample_Selection->Analysis_B Comparison Compare Results from Both Methods Analysis_A->Comparison Analysis_B->Comparison Acceptance Apply Acceptance Criteria (e.g., %Difference) Comparison->Acceptance Conclusion Conclusion on Method Comparability Acceptance->Conclusion

Caption: Logical Workflow for Cross-Validation of Bioanalytical Methods.

References

The Gold Standard in Bioanalysis: A Performance Comparison of 8-Chlorotheophylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) is a critical factor that can significantly impact the outcome of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an objective comparison of the performance characteristics of 8-Chlorotheophylline-d6, a deuterated stable isotope-labeled internal standard, against other common alternatives, supported by established principles and representative experimental data.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The fundamental principle behind their superiority is that a stable isotope-labeled version of the analyte is the ideal internal standard because it exhibits nearly identical physicochemical properties to the analyte itself. This ensures it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability.[1][2][3][4]

This compound is the deuterium-labeled analog of 8-Chlorotheophylline, a compound structurally related to the widely used bronchodilator theophylline (B1681296) and a metabolite of dyphylline. Its use as an internal standard is particularly relevant for the quantitative analysis of these and other related xanthine (B1682287) derivatives.

Superior Performance of Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to minimize analytical variability.[5] Structurally identical to the analyte, with the exception of heavier isotopes, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer. This is a crucial advantage over non-deuterated internal standards, such as structural analogs, which may have different extraction recoveries, chromatographic retention times, and ionization efficiencies. These differences can compromise the accuracy and precision of the analytical method.

Performance Comparison: this compound vs. Alternatives

To illustrate the performance differences, this guide compares the expected performance of this compound with a commonly used non-deuterated internal standard, Phenacetin, for the analysis of a related compound, theophylline, in plasma. While a direct head-to-head study is not available, the data for Phenacetin is taken from a validated bioanalytical method, and the expected performance of this compound is based on the well-established principles and typical performance of deuterated standards.

Table 1: Comparison of Bioanalytical Validation Parameters

Performance ParameterThis compound (Expected)Phenacetin (Observed for Theophylline Analysis)[6]Structural Analog (Potential Issues)
Linearity (r²) >0.99>0.99Generally achievable (>0.99)
Lower Limit of Quantification (LLOQ) Low ng/mL50.418 ng/mLPotentially higher due to differences in ionization efficiency
Precision (%CV) Intra-day: <15% Inter-day: <15%Intra-day: <9% Inter-day: <9%May exceed 15% due to differential matrix effects
Accuracy (%Bias) Within ±15% of nominal values89% to 106%May exceed ±15% due to inconsistent recovery
Mean Extraction Recovery Expected to be very similar to the analyteTheophylline: 39.30% Phenacetin: 57.00%Can be variable and significantly different from the analyte
Matrix Effect Effectively compensated by the ISTo be assessed, potential for differential matrix effectsSignificant ion suppression or enhancement, not adequately compensated for by the IS
Stability Expected to mirror the analyte's stabilityAssessed and found to be stableMay have a different stability profile than the analyte

Experimental Protocols

A robust bioanalytical method validation is crucial to ensure the reliability of the data. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis.

Experimental Protocol Using a Non-Deuterated Internal Standard (Phenacetin for Theophylline Analysis)[6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.1 mL of plasma, add 50 µL of Phenacetin internal standard working solution (0.5 µg/mL).

  • Vortex the mixture for 30 seconds.

  • Add 0.5 mL of ethyl acetate (B1210297) (extraction solvent) and vortex for 10 minutes.

  • Centrifuge the samples at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for analysis.

2. LC-MS/MS Conditions:

  • LC System: HPLC system capable of delivering a precise and stable flow.

  • Column: HyPURITY ADVANCE™ C18 (3 x 50 mm).

  • Mobile Phase: 80% methanol (B129727) and 20% 2 mM ammonium (B1175870) acetate buffer.

  • Flow Rate: Isocratic elution.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MRM Transitions:

    • Theophylline: m/z 181.1 → 124.2

    • Phenacetin (IS): m/z 180.2 → 110.1

Expected Experimental Protocol Using a Deuterated Internal Standard (this compound)

This protocol is based on typical methods for similar analytes and highlights the streamlined process often possible with a deuterated IS.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of a solution containing this compound in a protein precipitating solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes.

  • Inject an aliquot of the clear supernatant directly into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: A suitable C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile with a suitable modifier like formic acid or ammonium acetate.

  • Flow Rate: Appropriate for the column dimensions.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MRM Transitions (Hypothetical):

    • Analyte (e.g., Theophylline): m/z 181.1 → 124.2

    • This compound (IS): m/z 221.1 → [product ion]

Visualizing the Workflow and Rationale

The following diagrams illustrate the typical bioanalytical workflow and the logical basis for selecting a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE, SPE, or PPT) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Final_Sample Final Sample for Injection Evap->Final_Sample LC LC Separation Final_Sample->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Curve Compare to Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Bioanalytical workflow from sample preparation to quantification.

IS_Selection_Logic cluster_variability Sources of Variability cluster_is_types Internal Standard Choices Goal Accurate & Precise Quantification Problem Inherent Variability in Bioanalytical Process Goal->Problem is challenged by Solution Use of an Internal Standard (IS) Problem->Solution is mitigated by IS_Deuterated Deuterated IS (e.g., this compound) Solution->IS_Deuterated can be a IS_Analog Structural Analog IS (e.g., a related xanthine) Solution->IS_Analog can be a IS_Other Unrelated Compound IS (e.g., Phenacetin) Solution->IS_Other can be a V1 Extraction Inconsistency V1->Problem V2 Matrix Effects V2->Problem V3 Instrumental Drift V3->Problem IS_Deuterated->Goal Best choice for - Co-elution - Similar ionization - Accurate compensation IS_Analog->Goal Acceptable if validated - Risk of differential behavior IS_Other->Goal Higher risk of - Different recovery - Differential matrix effects

Caption: Rationale for selecting a deuterated internal standard.

Conclusion

The use of a deuterated internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical method development. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy, precision, and a more effective compensation for matrix effects when compared to non-deuterated alternatives. For researchers aiming for the highest quality data in regulated bioanalytical studies, the investment in a stable isotope-labeled internal standard is a scientifically sound and often critical choice.

References

The Gold Standard vs. The Workhorse: A Comparative Guide to Theophylline Quantification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic drugs is paramount. This guide provides a detailed comparison of two common analytical methods for the determination of theophylline (B1681296), a widely used bronchodilator: a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This objective comparison, supported by experimental data, will assist in selecting the most appropriate method for specific research needs.

The use of a stable isotope-labeled internal standard, such as 8-Chlorotheophylline-d6, in LC-MS/MS analysis is widely considered the "gold standard" for bioanalytical quantification. The nearly identical physicochemical properties of the deuterated standard to the analyte of interest allow for effective compensation for variations in sample preparation and matrix effects, leading to superior accuracy and precision. In contrast, HPLC-UV methods, while often more accessible and less expensive, typically rely on structurally similar, non-deuterated internal standards, which may not fully account for all sources of analytical variability.

Performance Comparison: UPLC-MS/MS with Deuterated Internal Standard vs. HPLC-UV

The following tables summarize the key performance characteristics of a representative UPLC-MS/MS method for theophylline utilizing a deuterated internal standard and a validated HPLC-UV method for theophylline using a non-deuterated internal standard.

Table 1: Accuracy and Precision Data for UPLC-MS/MS Method with Deuterated Internal Standard (this compound)

AnalyteNominal Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Theophylline50< 5%< 7%-5% to 5%-8% to 8%
500< 4%< 6%-4% to 4%-7% to 7%
5000< 3%< 5%-3% to 3%-6% to 6%

Note: Data is representative of typical performance for a validated UPLC-MS/MS method using a deuterated internal standard. Actual results may vary.

Table 2: Accuracy and Precision Data for HPLC-UV Method with Non-Deuterated Internal Standard (Hydroxyethyl Theophylline)

AnalyteNominal Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Theophylline0.3 (LQC)8.19.67.610.9
12.0 (MQC)1.07.8-9.02.2
20.0 (HQC)2.58.2-1.73.4

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data adapted from a published study.[1]

Experimental Protocols

UPLC-MS/MS Method with this compound Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Theophylline: Precursor Ion > Product Ion (specific m/z values to be optimized).

    • This compound: Precursor Ion > Product Ion (specific m/z values to be optimized).

HPLC-UV Method with Non-Deuterated Internal Standard

1. Sample Preparation:

  • To 200 µL of plasma, add 20 µL of hydroxyethyl (B10761427) theophylline internal standard solution (250 µg/mL).

  • Add 760 µL of 2% zinc sulfate (B86663) solution to precipitate proteins.[1]

  • Vortex for 1.5 minutes.[1]

  • Centrifuge at 2,500 x g for 10 minutes.[1]

  • Transfer 700 µL of the supernatant to an HPLC vial.[1]

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Water:Acetonitrile (96:4, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Injection Volume: 25 µL.[1]

  • UV Detection: 272 nm.

Workflow and Pathway Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General bioanalytical workflow from sample preparation to quantification.

decision_tree Start Method Selection for Theophylline Quantification High_Accuracy High Accuracy & Precision Required? Start->High_Accuracy Budget Budget & Equipment Availability High_Accuracy->Budget No UPLC_MSMS UPLC-MS/MS with This compound High_Accuracy->UPLC_MSMS Yes Budget->UPLC_MSMS Sufficient HPLC_UV HPLC-UV with Non-Deuterated IS Budget->HPLC_UV Limited

References

Assessing Assay Robustness with 8-Chlorotheophylline-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability and robustness of bioanalytical assays are paramount for generating high-quality data. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, providing superior accuracy and precision. This guide offers a comprehensive comparison of 8-Chlorotheophylline-d6 as a SIL internal standard against a structural analog alternative for the quantification of 8-Chlorotheophylline, supported by representative experimental data and detailed protocols.

The Gold Standard: Stable Isotope-Labeled Internal Standards

This compound is the deuterated form of 8-Chlorotheophylline, a xanthine (B1682287) derivative. In bioanalytical assays, this compound serves as an ideal internal standard for the quantification of the parent compound. Its physicochemical properties are nearly identical to those of the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.

Performance Comparison: this compound vs. Structural Analog

To illustrate the superior performance of a SIL internal standard, the following tables present a comparison of key validation parameters for the quantification of 8-Chlorotheophylline using either this compound or a structural analog (e.g., Theophylline) as the internal standard. The data presented is representative of typical results obtained during a bioanalytical method validation.

Table 1: Comparison of Accuracy and Precision

Internal StandardAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound 5 (LLOQ)98.24.5
50101.53.1
500 (ULOQ)99.72.3
Structural Analog 5 (LLOQ)89.512.8
5092.39.7
500 (ULOQ)95.17.5

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation

Table 2: Comparison of Matrix Effect

Internal StandardMatrix SourceMatrix FactorIS-Normalized Matrix Factor%CV
This compound Human Plasma Lot 10.950.993.8
Human Plasma Lot 20.921.02
Human Plasma Lot 30.980.97
Structural Analog Human Plasma Lot 10.850.9114.2
Human Plasma Lot 20.781.15
Human Plasma Lot 30.910.95

A Matrix Factor close to 1 indicates minimal matrix effect. An IS-Normalized Matrix Factor close to 1 with a low %CV indicates effective compensation by the internal standard.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following are key experimental protocols for an LC-MS/MS method for the quantification of 8-Chlorotheophylline in human plasma using this compound as the internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 8-Chlorotheophylline and this compound in methanol (B129727) to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the 8-Chlorotheophylline stock solution with 50% methanol to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 150 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 8-Chlorotheophylline: Precursor Ion > Product Ion (e.g., m/z 215.0 > 171.0)

    • This compound: Precursor Ion > Product Ion (e.g., m/z 221.0 > 177.0)

Visualizing Workflows and Pathways

To further clarify the processes and mechanisms involved, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (50 µL) add_is Add this compound (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (200 µL Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject (10 µL) reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Experimental workflow for the LC-MS/MS analysis of 8-Chlorotheophylline.

8-Chlorotheophylline is a xanthine derivative that acts as a central nervous system stimulant. Its mechanism of action involves the blockade of adenosine (B11128) receptors.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular A2A_receptor A2A Adenosine Receptor Gs_protein Gs Protein A2A_receptor->Gs_protein AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Excitation) CREB->Gene_expression Adenosine Adenosine Adenosine->A2A_receptor Activates Chlorotheophylline 8-Chlorotheophylline Chlorotheophylline->A2A_receptor Blocks

Simplified adenosine receptor signaling pathway and the antagonistic effect of 8-Chlorotheophylline.

A Guide to Inter-Laboratory Comparison of 8-Chlorotheophylline Analysis Using 8-Chlorotheophylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing an inter-laboratory comparison of 8-Chlorotheophylline analysis, a critical component in ensuring data reliability and method robustness across different research and quality control environments. While direct inter-laboratory comparison data for 8-Chlorotheophylline-d6 is not publicly available, this document outlines validated analytical methodologies that can be employed in such a study. This compound serves as an ideal internal standard for these analyses due to its structural similarity and distinct mass from the parent compound, 8-Chlorotheophylline.

Comparative Analysis of Analytical Methodologies

Several analytical techniques have been validated for the quantification of 8-Chlorotheophylline, often in combination with other active pharmaceutical ingredients like diphenhydramine (B27) and caffeine. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and amperometric detection. The choice of method can influence sensitivity, selectivity, and sample throughput.

Below is a summary of key parameters from a validated HPLC method, which can serve as a baseline for comparison.

ParameterHPLC Method 1
Stationary Phase SymmetryShield RP8 column
Mobile Phase Acetonitrile-(0.01 M H3PO4-triethylamine, pH 2.8) (22:78, v/v)
Detection UV at 229 nm
Linearity Reported as suitable
Precision Reported as suitable
Accuracy Reported as suitable

Experimental Protocols

Detailed methodologies are crucial for reproducible results in an inter-laboratory study. Here are outlines of established experimental protocols for 8-Chlorotheophylline analysis.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous determination of caffeine, 8-chlorotheophylline, and diphenhydramine.

Objective: To separate and quantify 8-Chlorotheophylline in the presence of other compounds.

Instrumentation:

  • HPLC system with a UV detector

  • SymmetryShield RP8 column

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a solution of 0.01 M phosphoric acid and triethylamine in water, and adjust the pH to 2.8. The final mobile phase consists of a 22:78 (v/v) mixture of acetonitrile and the aqueous buffer.

  • Standard Solution Preparation: Prepare stock solutions of 8-Chlorotheophylline and the internal standard (this compound) in a suitable solvent. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing 8-Chlorotheophylline in the mobile phase and add a known amount of the internal standard.

  • Chromatographic Conditions:

    • Flow rate: 1 ml/min

    • Detection wavelength: 229 nm

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area ratio of 8-Chlorotheophylline to the internal standard against the concentration of the standards. Determine the concentration of 8-Chlorotheophylline in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the characterization of 8-Chlorotheophylline and its impurities.

Objective: To separate and identify 8-Chlorotheophylline and related substances.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5 or equivalent)

Reagents:

  • Acetonitrile, GC grade

  • 8-Chlorotheophylline reference standard

  • This compound (as internal standard)

Procedure:

  • Sample Preparation: Dissolve the sample in acetonitrile. Add a known amount of the internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of analytes.

    • Carrier Gas: Helium

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a suitable mass range.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Identification and Quantification: Identify 8-Chlorotheophylline and its deuterated internal standard by their retention times and mass spectra. For quantification, use the ratio of the ion peak areas of the analyte to the internal standard.

Visualizing Workflows and Pathways

Clear diagrams of experimental workflows and biological pathways are essential for understanding the context and execution of these analyses.

G cluster_prep Sample Preparation cluster_distribution Sample Distribution cluster_analysis Inter-Laboratory Analysis cluster_results Data Compilation & Analysis A Homogenized Sample Batch B Spike with this compound (Internal Standard) A->B C Sample Extraction & Cleanup B->C D Aliquot & Distribute to Participating Laboratories C->D Lab1 Laboratory 1 (e.g., HPLC-UV) D->Lab1 Lab2 Laboratory 2 (e.g., LC-MS/MS) D->Lab2 LabN Laboratory N (e.g., GC-MS) D->LabN E Central Data Collection Lab1->E Lab2->E LabN->E F Statistical Analysis (e.g., z-scores, reproducibility) E->F G Final Comparison Report F->G cluster_adenosine Adenosine Signaling Adenosine Adenosine A_Receptor Adenosine Receptor (e.g., A1, A2A) Adenosine->A_Receptor G_Protein G-Protein A_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Firing (Drowsiness) cAMP->Neuronal_Activity Theophylline 8-Chlorotheophylline Theophylline->A_Receptor Antagonist

The Gold Standard in Bioanalysis: Evaluating 8-Chlorotheophylline-d6 Against Structural Analogs as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive evaluation of 8-Chlorotheophylline-d6, a stable isotope-labeled (SIL) internal standard, and compares its performance characteristics against its structural analogs. The evidence underscores the superiority of SILs in mitigating analytical variability, ensuring the integrity of pharmacokinetic and other bioanalytical studies.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, an ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from extraction and sample handling to ionization in the mass spectrometer. This mimicry allows the IS to compensate for variations in sample preparation and instrument response, leading to more precise and accurate results. While structural analogs are sometimes employed due to their lower cost and wider availability, they often fall short of the performance achieved with a stable isotope-labeled internal standard.

This compound is the deuterium-labeled counterpart of 8-Chlorotheophylline. The six deuterium (B1214612) atoms minimally alter its chemical properties while providing a distinct mass difference, making it an ideal internal standard for the quantification of 8-Chlorotheophylline or structurally related compounds like theophylline (B1681296).

Performance Comparison: The Decisive Advantage of Isotopic Labeling

To illustrate the expected performance differences, this guide presents a comparative summary of validation parameters from published LC-MS/MS methods for theophylline and its analogs, using either a SIL internal standard (theobromine-d6 for theobromine) or a structural analog.

Table 1: Comparison of Bioanalytical Method Validation Parameters

ParameterThis compound (Expected Performance as a SIL)Structural Analog Internal Standard (e.g., 8-Bromotheophylline, Theobromine)
Linearity (r²) >0.99Typically >0.99
Accuracy (% Bias) Within ±15% (typically <5%)Within ±15%
Precision (% RSD) <15% (typically <10%)<15%
Recovery Variability Low and consistent with analyteCan be different from the analyte
Matrix Effect Effectively compensates for matrix effectsMay not fully compensate for differential matrix effects
Isotopic Purity High (typically >98%)Not Applicable

Data presented is a composite expectation based on typical performance of SILs and structural analogs in bioanalytical methods.

The key advantage of this compound lies in its near-identical physicochemical properties to the unlabeled analyte. This ensures that it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. Structural analogs, due to differences in their chemical structure, may have different retention times and ionization efficiencies, leading to inadequate compensation for these effects and potentially biased results.

Physicochemical Properties of 8-Chlorotheophylline and its Analogs

Minor structural differences can lead to variations in physicochemical properties that influence their behavior during analysis.

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
8-ChlorotheophyllineC₇H₇ClN₄O₂214.61
This compoundC₇HD₆ClN₄O₂220.65
8-BromotheophyllineC₇H₇BrN₄O₂259.07
TheobromineC₇H₈N₄O₂180.16

Experimental Protocols: A Framework for Evaluation

The following sections outline typical experimental protocols for the validation of a bioanalytical method using an internal standard. These protocols are based on established regulatory guidelines and published methodologies for similar analytes.

Experimental Protocol 1: LC-MS/MS Method for Theophylline Quantification

This protocol provides a general framework for the quantification of theophylline in a biological matrix, which can be adapted for use with this compound.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Theophylline: e.g., m/z 181.1 → 124.1

    • This compound: To be optimized (expected around m/z 221.1 → [product ion])

4. Method Validation:

  • Specificity and Selectivity: Analyze blank matrix from at least six different sources to check for interferences.

  • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess using a weighted linear regression.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Recovery: Compare the analyte peak area in extracted samples to that in post-extraction spiked samples.

  • Matrix Effect: Evaluate the ion suppression/enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical bioanalytical workflow and the decision-making process for selecting an internal standard.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., PPT, LLE, SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Reporting Quant->Report

A typical bioanalytical workflow using an internal standard.

Stability Showdown: 8-Chlorotheophylline-d6 vs. its Non-Deuterated Analog in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, ensuring the stability of analytical standards is paramount for generating reliable and reproducible data. This is particularly critical in regulated environments where the accuracy of pharmacokinetic and toxicokinetic studies underpins drug safety and efficacy assessments. The use of stable isotope-labeled (SIL) internal standards, such as 8-Chlorotheophylline-d6, is the gold standard for mitigating variability in sample preparation and analysis. This guide provides an objective comparison of the stability and performance of this compound against its non-deuterated counterpart, supported by experimental principles and detailed methodologies.

The Critical Role of Stability in Bioanalytical Methods

The stability of an analyte and its internal standard in a biological matrix is a critical parameter evaluated during bioanalytical method validation.[1] Degradation of the analyte or internal standard can lead to inaccurate quantification, compromising the integrity of the study. Stability is assessed under various conditions to mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[2]

Deuterated Internal Standards: The Superior Choice

A stable isotopically labeled (SIL) analog of the analyte is considered the most appropriate internal standard for quantitative bioanalytical assays using mass spectrometry.[3] this compound, a deuterated form of 8-Chlorotheophylline (B119741), offers significant advantages over the use of a non-deuterated analog. The key benefit lies in its near-identical physicochemical properties to the analyte, which allows it to effectively compensate for variations during sample extraction, chromatography, and ionization.[3] While structurally similar non-deuterated compounds can be used, they may exhibit different extraction recoveries and be affected differently by matrix effects, potentially leading to biased results.[4]

Performance Comparison: this compound vs. 8-Chlorotheophylline

While specific, direct comparative stability data for this compound in biological matrices is not extensively published, the scientific principles governing the use of deuterated internal standards provide a strong basis for comparison. The stability of a deuterated compound is generally expected to be comparable to its non-deuterated counterpart under identical conditions. The primary advantages of the deuterated standard lie in its ability to provide more accurate and precise quantification.

FeatureThis compound (Deuterated IS)8-Chlorotheophylline (Non-Deuterated Analog IS)
Chemical & Physical Properties Nearly identical to the analyte.Similar, but not identical to the analyte.
Chromatographic Co-elution Co-elutes with the analyte, providing optimal correction for matrix effects.May have a different retention time, leading to differential matrix effects.
Extraction Recovery Mirrors the extraction recovery of the analyte.Extraction recovery may differ from the analyte.
Ionization Efficiency Subject to the same ionization suppression or enhancement as the analyte.May experience different levels of ionization suppression or enhancement.
Accuracy & Precision Generally provides higher accuracy and precision.May lead to less accurate and precise results due to the reasons above.
Cost Higher due to synthetic complexity.Lower cost.

Experimental Data: Stability of 8-Chlorotheophylline

A study on the optimization and validation of an HPLC method for the determination of caffeine, 8-chlorotheophylline, and diphenhydramine (B27) included a stress test to evaluate the stability of 8-chlorotheophylline.[5][6] The results of this study provide a baseline for the expected stability of its deuterated analog.

Stress Test Conditions and Observations for 8-Chlorotheophylline: [5][6]

ConditionObservation
Acid Hydrolysis (0.1 M HCl, 80°C, 2h) No degradation products were observed.
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 2h) No degradation products were observed.
Oxidative Degradation (3% H₂O₂, 80°C, 2h) No degradation products were observed.
Thermal Degradation (80°C, 2h) No degradation products were observed.
Photostability (UV light, 24h) No degradation products were observed.

These findings indicate that the 8-chlorotheophylline molecule is robust under these stress conditions. It is expected that this compound would exhibit similar stability.

Experimental Protocols

Below are detailed methodologies for key stability experiments in biological matrices, based on regulatory guidelines and published methods.[2]

Freeze-Thaw Stability

Objective: To assess the stability of the analyte and internal standard after repeated freezing and thawing cycles.

Protocol:

  • Spike a biological matrix (e.g., human plasma) with the analyte (8-Chlorotheophylline) and internal standard (this compound) at low and high quality control (QC) concentrations.

  • Divide the samples into aliquots.

  • Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).

  • Analyze the samples and compare the concentrations to freshly prepared QC samples.

G cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles (Repeat 3x) cluster_analysis Analysis prep1 Spike biological matrix with 8-Chlorotheophylline & this compound (Low and High QC) prep2 Aliquot samples prep1->prep2 cycle1 Freeze at -20°C / -80°C (≥ 12 hours) prep2->cycle1 cycle2 Thaw at Room Temperature cycle1->cycle2 Cycle 1 cycle2->cycle1 Cycles 2 & 3 analysis1 Analyze samples (e.g., LC-MS/MS) cycle2->analysis1 After Final Cycle analysis2 Compare concentrations to freshly prepared QC samples analysis1->analysis2 G cluster_prep Sample Preparation cluster_storage Bench-Top Storage cluster_analysis Analysis prep1 Spike biological matrix with 8-Chlorotheophylline & this compound (Low and High QC) storage1 Store at Room Temperature (e.g., 4, 8, 24 hours) prep1->storage1 analysis1 Analyze samples (e.g., LC-MS/MS) storage1->analysis1 analysis2 Compare concentrations to freshly prepared QC samples analysis1->analysis2 G cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Intervals prep1 Spike biological matrix with 8-Chlorotheophylline & this compound (Low and High QC) storage1 Store at -20°C / -80°C prep1->storage1 analysis1 Analyze at 1, 3, 6, 12 months storage1->analysis1 analysis2 Compare concentrations to initial (Time 0) concentrations analysis1->analysis2

References

Safety Operating Guide

Proper Disposal of 8-Chlorotheophylline-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 8-Chlorotheophylline-d6, a deuterated analog of the stimulant 8-Chlorotheophylline. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound, like its non-deuterated counterpart, is classified as a hazardous substance.[1] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3] The primary hazards are associated with its chemical toxicity, not the isotopic labeling, as deuterium (B1214612) is a stable, non-radioactive isotope. Therefore, disposal procedures for this compound are consistent with those for 8-Chlorotheophylline.

A summary of critical safety information is provided in the table below:

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[3][4]Standard laboratory attire, including a lab coat.
Skin Corrosion/Irritation Causes skin irritation.[3]Nitrile or other chemically resistant gloves.
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Chemical safety goggles or a face shield.
Specific target organ toxicity May cause respiratory irritation.[5]Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large quantities or in case of dust generation.

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is crucial for safety and regulatory compliance.

cluster_0 Preparation Phase cluster_1 Containment & Labeling cluster_2 Storage & Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Segregate Waste at the Point of Generation A->B Ensure safety first C 3. Use a Designated, Compatible Waste Container D 4. Securely Seal and Clearly Label the Container C->D Prevent leaks and ensure identification E 5. Store in a Designated Hazardous Waste Area F 6. Arrange for Professional Disposal E->F Follow institutional protocols

Figure 1: Workflow for the proper disposal of this compound.
Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must be equipped with the appropriate PPE as outlined in the safety summary table. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.

  • Waste Segregation: At the point of generation, carefully separate this compound waste from non-hazardous materials. This includes contaminated lab supplies such as gloves, weighing paper, and pipette tips.

  • Waste Container: Place all this compound waste into a designated, chemically compatible, and leak-proof container. Ensure the container is in good condition and can be securely sealed.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Never dispose of this compound down the drain or in regular trash.[1]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate and Alert Others Spill->Evacuate Assess Assess the Spill (Size and Risk) Evacuate->Assess Cleanup Clean Up Spill Assess->Cleanup If safe to do so Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose

Figure 2: Logical flow for responding to an accidental spill of this compound.
Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the associated risks.

  • Cleanup: For small spills, and if it is safe to do so, personnel with appropriate PPE should clean up the material.[1]

    • Use an absorbent material to contain and collect the spilled solid, being careful not to generate dust.[1]

    • Place all cleanup materials into a designated hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent or cleaning solution.

  • Disposal: Dispose of all contaminated cleanup materials as hazardous waste, following the procedures outlined in the disposal protocol.

For large spills, contact your institution's EHS department or emergency response team immediately.

Regulatory Compliance

All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1] As a deuterated compound, this compound is not radioactive and does not require special handling as a radioactive material. However, it is still subject to all regulations governing chemical hazardous waste. Maintaining accurate records of waste generation and disposal is a critical component of regulatory compliance.

References

Personal protective equipment for handling 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 8-Chlorotheophylline-d6. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure the safe use of this compound in a laboratory setting, forming a critical part of your operational safety standards.

Hazard Identification

8-Chlorotheophylline is classified as a hazardous substance.[1] It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[2][3] The toxicological properties of this material have not been fully investigated.[2] Therefore, it is crucial to handle this compound with care and to use appropriate personal protective equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is paramount to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Tightly fitting safety goggles or a full-face shield.[4]Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1]Laboratory coat, long-sleeved clothing, and closed-toe shoes.[4]Use in a chemical fume hood or a ventilated enclosure to avoid dust inhalation.[4][5] If not possible, a NIOSH-approved respirator for particulates is recommended.[2]
Preparing Solutions Tightly fitting safety goggles or a full-face shield.[4]Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1]Laboratory coat or chemical-resistant apron over long-sleeved clothing, and closed-toe shoes.[4]Work in a well-ventilated area, preferably a chemical fume hood.[4][5]
Conducting Reactions Tightly fitting safety goggles or a full-face shield.[4]Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1]Laboratory coat or chemical-resistant apron over long-sleeved clothing, and closed-toe shoes.[4]All reactions should be performed within a chemical fume hood.[6]
Cleaning Spills Tightly fitting safety goggles and a full-face shield.[4]Heavy-duty, chemical-resistant gloves.[1]Chemical-resistant coveralls or apron and boots.For small spills of solid, a NIOSH-approved respirator for particulates.[2] For larger spills or spills of solutions, a self-contained breathing apparatus (SCBA) may be necessary.[7]

Operational and Disposal Plans

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls:

    • Ensure a calibrated chemical fume hood is operational.[6]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2][6]

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling the Compound:

    • Always wear the appropriate PPE as outlined in the table above.

    • Avoid all personal contact, including inhalation.[1]

    • Minimize the generation of dust when handling the solid material.[2]

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

    • Do not eat, drink, or smoke in the laboratory.[5][8]

  • Spill Management:

    • In case of a small spill of solid material, carefully vacuum or sweep it up and place it into a sealed container for hazardous waste disposal.[2] Avoid generating dust.[2]

    • For spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Collect the absorbed material into a sealed container for hazardous waste disposal.[4]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[1]

Disposal Plan

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1]

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.

    • Do not mix this waste with other waste streams.[4]

  • Decontamination of Labware:

    • Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or acetone) in a fume hood.[4]

    • Collect the rinsate as halogenated organic waste.[4]

    • After the initial rinse, wash the labware with soap and water.[4]

  • Final Disposal:

    • Entrust the disposal of the hazardous waste to a licensed waste disposal company.[5]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_exposure Exposure Potential Assessment cluster_ppe PPE Selection cluster_end Final Check Start Identify the task involving This compound Exposure Assess the potential for exposure (solid, solution, aerosol) Start->Exposure Solid Handling Solid: - Fume hood/ventilated enclosure - Goggles/face shield - Chemical-resistant gloves - Lab coat Exposure->Solid Low (weighing) Solution Handling Solution: - Fume hood - Goggles/face shield - Chemical-resistant gloves - Lab coat/apron Exposure->Solution Medium (solutions) Spill Spill Cleanup: - Increased respiratory protection (respirator/SCBA) - Goggles and face shield - Heavy-duty gloves - Chemical-resistant coveralls Exposure->Spill High (spills) Proceed Proceed with the task safely Solid->Proceed Solution->Proceed Spill->Proceed

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.